4-Isopropoxybenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yloxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWCRHKAQNFJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624849 | |
| Record name | 4-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98995-40-5 | |
| Record name | 4-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(propan-2-yloxy)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Isopropoxybenzenesulfonyl chloride (CAS 98995-40-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Isopropoxybenzenesulfonyl chloride, a key intermediate in organic synthesis with significant potential in medicinal chemistry. This document details its physicochemical properties, synthesis, and reactivity, along with its applications in the development of therapeutic agents.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline solid at room temperature. It is characterized by the presence of an isopropoxy group and a sulfonyl chloride functional group attached to a benzene ring. These features make it a valuable reagent for introducing the 4-isopropoxybenzenesulfonyl moiety into various molecular scaffolds.
| Property | Value | Reference(s) |
| CAS Number | 98995-40-5 | [1][2] |
| Molecular Formula | C₉H₁₁ClO₃S | [1][2] |
| Molecular Weight | 234.70 g/mol | [1] |
| Appearance | White to cream or pale yellow to pale orange crystals or powder | [1] |
| Melting Point | 30-41 °C | [1] |
| Boiling Point | 112-113 °C at 0.01 mmHg | [1] |
| Solubility | Soluble in toluene | [1] |
| IUPAC Name | 4-(propan-2-yloxy)benzene-1-sulfonyl chloride | [1] |
| SMILES | CC(C)OC1=CC=C(C=C1)S(Cl)(=O)=O | [1] |
Synthesis of this compound
The primary method for the synthesis of this compound is the chlorosulfonation of isopropoxybenzene. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid as the sulfonating and chlorinating agent.
Experimental Protocol: Synthesis via Chlorosulfonation
This protocol is adapted from a general procedure for the synthesis of analogous substituted benzenesulfonyl chlorides.[2]
Materials:
-
Isopropoxybenzene
-
Chlorosulfonic acid
-
Sodium sulfate (anhydrous)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add isopropoxybenzene (1.0 equivalent) and anhydrous sodium sulfate (0.1 equivalents).
-
Cool the mixture to below 10 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3.0 equivalents) dropwise from the dropping funnel, maintaining the reaction temperature between 15-20 °C. The addition should take approximately 2.5-3.0 hours.
-
After the addition is complete, continue stirring the reaction mixture at 15-20 °C for an additional 2 hours.
-
In a separate beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice-water mixture with vigorous stirring, ensuring the temperature remains below 15 °C.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Caption: Synthesis of this compound.
Reactivity and Applications in Organic Synthesis
This compound is a versatile reagent, primarily used for the synthesis of sulfonamides and sulfonate esters. The electron-withdrawing nature of the sulfonyl chloride group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This reaction, a variation of the Hinsberg test, is fundamental in medicinal chemistry for the creation of a diverse range of biologically active molecules.[3]
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous dichloromethane
-
Pyridine or triethylamine (1.5 - 2.0 equivalents)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine in anhydrous dichloromethane.
-
Add pyridine or triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled amine solution over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-substituted 4-isopropoxybenzenesulfonamide.
Caption: General synthesis of sulfonamides.
Biological Significance and Potential Therapeutic Applications
Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. The 4-isopropoxybenzenesulfonyl moiety can be incorporated into various scaffolds to modulate their physicochemical and pharmacological properties.
Derivatives of benzenesulfonamide are known to act as inhibitors of several key enzymes involved in pathological processes. Notably, they are potent inhibitors of carbonic anhydrases, cyclooxygenases (COX), and lipoxygenases (LOX).[4]
Inhibition of the Arachidonic Acid Cascade
The arachidonic acid cascade is a critical signaling pathway that produces prostaglandins and leukotrienes, which are key mediators of inflammation. The enzymes COX-1, COX-2, and 5-LOX are central to this pathway. Inhibition of these enzymes is a common strategy for the development of anti-inflammatory drugs. Benzenesulfonamide-containing compounds have shown promise as selective inhibitors of these enzymes.
References
- 1. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 2. 4-ISOPROPYLBENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-Isopropoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-isopropoxybenzenesulfonyl chloride, a key reagent in organic synthesis. The information presented is intended to support research and development activities by providing essential data on its characteristics, handling, and synthetic utility. This compound is recognized for its reactivity, primarily owing to the sulfonyl chloride group, which readily participates in nucleophilic substitution reactions for the preparation of sulfonamides and sulfonate esters.[1] The isopropoxy group influences its solubility in organic solvents and modulates its reactivity and stability.[1]
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These values are critical for designing experiments, performing safety assessments, and ensuring proper storage and handling.
| Property | Value | Source(s) |
| CAS Number | 98995-40-5 | [2][3][4] |
| Molecular Formula | C₉H₁₁ClO₃S | [2][3][4] |
| Molecular Weight | 234.7 g/mol | [2] |
| Appearance | White to light orange, powder or crystalline solid.[2][3] | [2][3] |
| Melting Point | 30-41°C | [2][3][4] |
| Boiling Point | 112°C at 0.01 mmHg | [2] |
| Density (Predicted) | 1.279 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in Toluene | [2] |
| Storage Conditions | 2-8°C, under an inert atmosphere. | [2] |
| Sensitivity | Moisture sensitive. | [2] |
Experimental Protocols for Property Determination
While specific experimental documentation for this compound is not publicly detailed, the following outlines standard laboratory protocols for determining the key physical properties listed above.
Melting Point Determination (Capillary Method)
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.
-
Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes.
-
Procedure:
-
A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting range (30-41°C).
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is reported as the melting point.
-
Boiling Point Determination (Microscale Method)
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. Since this compound has a high boiling point, this is typically measured under reduced pressure to prevent decomposition.
-
Apparatus: Small test tube, thermometer, a sealed capillary tube (inverted), heating bath (oil bath), vacuum source, and manometer.
-
Procedure:
-
A small amount of the liquid sample is placed in a test tube.
-
A small capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The apparatus is connected to a vacuum line, and the pressure is lowered to the desired level (e.g., 0.01 mmHg).
-
The test tube is slowly heated in an oil bath.
-
As the temperature rises, bubbles will emerge from the inverted capillary. The heat is adjusted until a steady stream of bubbles is observed.
-
The heat is then slightly reduced. The temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.
-
Purity Assay (Gas Chromatography - GC)
-
Principle: Gas chromatography separates volatile compounds in a mixture. The area under a peak is proportional to the amount of the corresponding compound present.
-
Apparatus: Gas chromatograph with a Flame Ionization Detector (FID), appropriate capillary column (e.g., non-polar or medium-polarity), autosampler.
-
Procedure:
-
A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., toluene).
-
The GC oven temperature, injector temperature, and detector temperature are set according to a validated method. Carrier gas flow is stabilized.
-
A known volume of the standard solution is injected to determine its retention time and response factor.
-
A sample solution of the material to be tested is prepared and injected under the same conditions.
-
The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram, often expressed as a percentage (area %).[3][4]
-
Synthetic Workflow Visualization
This compound is an arylsulfonyl chloride. The following diagram illustrates a generalized synthetic pathway for producing arylsulfonyl chlorides, which typically involves the chlorosulfonation of an aromatic precursor. This reaction is fundamental to the synthesis of many sulfonyl chloride-based reagents.
Caption: Generalized workflow for the synthesis of an arylsulfonyl chloride.
References
- 1. CAS 98995-40-5: 4-Isopropoxybenzenesulphonyl chloride [cymitquimica.com]
- 2. This compound CAS#: 98995-40-5 [m.chemicalbook.com]
- 3. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
An In-depth Technical Guide to 4-Isopropoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Isopropoxybenzenesulfonyl chloride, a versatile reagent in organic synthesis, particularly in the development of sulfonamide-based therapeutic agents. This document details its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on experimental protocols and data interpretation.
Chemical Structure and Identifiers
This compound is an organic compound featuring a benzene ring substituted with an isopropoxy group and a sulfonyl chloride functional group at the para position.
Figure 1: Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 98995-40-5[1] |
| IUPAC Name | 4-(propan-2-yloxy)benzene-1-sulfonyl chloride[1] |
| Molecular Formula | C₉H₁₁ClO₃S[1] |
| Molecular Weight | 234.7 g/mol [2] |
| InChI Key | IJWCRHKAQNFJLT-UHFFFAOYSA-N[1] |
| SMILES | CC(C)OC1=CC=C(C=C1)S(Cl)(=O)=O[1] |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value |
| Appearance | White to cream or pale yellow to pale orange crystals, crystalline powder, or lumpy solid.[1] |
| Melting Point | 30-41 °C[1] |
| Boiling Point | 112 °C at 0.01 mmHg[2] |
| Density | 1.279 ± 0.06 g/cm³ (Predicted)[2] |
| Solubility | Soluble in toluene. |
Synthesis of this compound
Reaction Scheme:
Representative Experimental Protocol:
Materials:
-
Isopropyl phenyl ether
-
Chlorosulfonic acid
-
Dichloromethane (or other inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, dissolve isopropyl phenyl ether (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Vigorous evolution of HCl gas will be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound is not widely available. The following are predicted data based on the chemical structure and analysis of closely related compounds.
4.1. 1H NMR Spectroscopy
-
Prediction:
-
~1.3-1.4 ppm (doublet, 6H): The six protons of the two methyl groups of the isopropoxy moiety, split by the adjacent methine proton.
-
~4.6-4.8 ppm (septet, 1H): The methine proton of the isopropoxy group, split by the six protons of the adjacent methyl groups.
-
~7.0-7.1 ppm (doublet, 2H): The two aromatic protons ortho to the isopropoxy group.
-
~7.8-7.9 ppm (doublet, 2H): The two aromatic protons ortho to the sulfonyl chloride group.
-
4.2. 13C NMR Spectroscopy
-
-
~22 ppm: The methyl carbons of the isopropoxy group.
-
~72 ppm: The methine carbon of the isopropoxy group.
-
~116 ppm: The aromatic carbons ortho to the isopropoxy group.
-
~130 ppm: The aromatic carbons ortho to the sulfonyl chloride group.
-
~135 ppm: The aromatic carbon attached to the sulfonyl chloride group.
-
~163 ppm: The aromatic carbon attached to the isopropoxy group.
-
4.3. Infrared (IR) Spectroscopy
-
-
~3100-3000 cm-1: Aromatic C-H stretching.
-
~2980-2850 cm-1: Aliphatic C-H stretching (from the isopropoxy group).
-
~1600-1580 cm-1 and ~1500-1450 cm-1: Aromatic C=C stretching.
-
~1380-1370 cm-1 and ~1180-1160 cm-1: Asymmetric and symmetric S=O stretching of the sulfonyl chloride group, respectively. These are typically strong and sharp peaks.
-
~1250 cm-1: Aryl-O-C stretching.
-
4.4. Mass Spectrometry
-
Prediction: [14]
-
Molecular Ion (M+): m/z = 234 and 236 in an approximate 3:1 ratio due to the 35Cl and 37Cl isotopes.
-
Major Fragments:
-
Loss of Cl: [M - 35]+ at m/z = 199.
-
Loss of SO₂Cl: [M - 99]+ at m/z = 135.
-
Loss of the isopropoxy group: [M - 59]+ at m/z = 175.
-
Loss of a propyl group from the isopropoxy moiety: [M - 43]+ at m/z = 191.
-
-
Reactivity and Experimental Protocols
This compound is a reactive compound, primarily used as an electrophile in reactions with nucleophiles. The sulfonyl chloride group is a good leaving group, facilitating nucleophilic substitution reactions.
Reaction with Amines to Form Sulfonamides
The most common application of this compound is in the synthesis of sulfonamides, which are of significant interest in medicinal chemistry.
Reaction Scheme:
Representative Experimental Protocol for Sulfonamide Synthesis:
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
Pyridine or triethylamine
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amine (1 equivalent) and pyridine (1.5 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in dichloromethane dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Dilute the reaction mixture with dichloromethane and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Logical Workflow and Relationships
The following diagram illustrates the logical flow from starting materials to the synthesis and subsequent reaction of this compound.
Figure 2: Synthesis and reaction workflow for this compound.
Safety Information
This compound is a corrosive and moisture-sensitive compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements:
-
Causes severe skin burns and eye damage.
-
May be corrosive to metals.
-
Suspected of causing genetic defects.
This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant safety data sheets (SDS) before handling this chemical.
References
- 1. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. 4-ISOPROPYLBENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. chem.uoi.gr [chem.uoi.gr]
- 9. compoundchem.com [compoundchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. Benzenesulfonyl chloride, 4-chloro- [webbook.nist.gov]
Core Properties of 4-Isopropoxybenzenesulfonyl Chloride
An In-depth Technical Guide to 4-Isopropoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry. The document details its chemical and physical properties, a representative synthesis protocol, its applications in drug discovery, and relevant biological pathways that its derivatives may target.
This compound is an aromatic sulfonyl chloride compound. The presence of the isopropoxy group and the reactive sulfonyl chloride moiety makes it a valuable building block for introducing the 4-isopropoxybenzenesulfonyl group into various molecules, particularly in the development of new therapeutic agents and materials.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 234.70 g/mol | [2] |
| Molecular Formula | C₉H₁₁ClO₃S | [2][3] |
| CAS Number | 98995-40-5 | [3] |
| IUPAC Name | 4-(propan-2-yloxy)benzene-1-sulfonyl chloride | [2][3] |
| Physical State | Solid (Crystals, crystalline powder, or lumpy solid) | [3] |
| Appearance | White to cream or pale yellow to pale orange | [3] |
| Melting Point | 30-41 °C | [3] |
| Purity (Typical) | ≥95.0% | [3] |
| SMILES | CC(C)OC1=CC=C(C=C1)S(Cl)(=O)=O | [2][3] |
Synthesis of this compound
The synthesis of arylsulfonyl chlorides can be achieved through various methods, with the most common being the direct reaction of an aromatic compound with chlorosulfonic acid.[1] Below is a detailed experimental protocol adapted from a procedure for the structurally similar 4-isopropylbenzenesulfonyl chloride.[4]
Experimental Protocol: Chlorosulfonation of Isopropyl Phenyl Ether
Objective: To synthesize this compound via electrophilic aromatic substitution on isopropyl phenyl ether using chlorosulfonic acid.
Materials:
-
Isopropyl phenyl ether
-
Chlorosulfonic acid
-
Anhydrous sodium sulfate (optional, as a catalyst to suppress side reactions)[4]
-
Ice-water mixture
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Ice bath.
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: In a 1000 mL three-necked flask, add isopropyl phenyl ether (1 mole equivalent). If used, add a catalytic amount of anhydrous sodium sulfate (e.g., 0.05 mole equivalent).[4]
-
Cooling: Cool the flask in an ice bath to below 10°C with continuous stirring.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (approx. 3 mole equivalents) dropwise from the dropping funnel. Maintain the internal reaction temperature between 15-20°C throughout the addition.[4] The addition should take approximately 2.5-3.0 hours.[4]
-
Reaction: After the addition is complete, allow the reaction to stir at 15-20°C for an additional 2 hours.[4]
-
Quenching: Prepare a beaker with a large volume of an ice-water mixture (e.g., 150g for a 72g starting material scale).[4] While stirring the ice-water vigorously, slowly pour the reaction mixture into it, ensuring the temperature of the quench mixture remains below 15°C.[4]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate for 30 minutes.[4] Collect the lower organic layer, which contains the product. Extract the aqueous layer with dichloromethane.
-
Work-up: Combine the organic layers. Wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or distillation under reduced pressure.
Applications in Drug Development and Organic Synthesis
Benzenesulfonyl chlorides are foundational reagents in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities.[5] Consequently, this compound serves as a crucial intermediate for creating novel sulfonamide derivatives for therapeutic applications.
-
Anticancer Agents: The sulfonamide moiety is present in numerous anticancer drugs. Derivatives of benzenesulfonamides have been shown to induce apoptosis, inhibit tumor growth, and arrest the cell cycle in various cancer cell lines.[5][6] The 4-isopropoxy group can be used to modulate the lipophilicity and binding interactions of the final compound to enhance its efficacy and pharmacokinetic profile.
-
Matrix Metalloproteinase (MMP) Inhibitors: MMPs are enzymes involved in tissue remodeling and are often overexpressed in cancer, contributing to metastasis. 4-Phenoxybenzenesulfonyl derivatives have been successfully designed as potent MMP-2 and MMP-9 inhibitors, which significantly suppress cancer cell migration and invasion.[7] this compound is a key starting material for synthesizing analogous inhibitors.
-
Antimicrobial Agents: Sulfonamides, or "sulfa drugs," are well-known for their antibacterial properties. Research continues into new benzenesulfonamide derivatives to combat antibiotic resistance, with studies showing activity against various bacterial and fungal strains.[8][9]
The general reaction to form a sulfonamide is depicted in the workflow diagram below.
References
- 1. 3-Isopropoxybenzene-1-sulfonyl chloride | 69129-61-9 | Benchchem [benchchem.com]
- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Isopropoxybenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-isopropoxybenzenesulfonyl chloride, a key reagent and intermediate in organic synthesis and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to perform their own analyses.
Chemical Structure
Caption: Chemical structure of this compound.
Predicted Spectral Data
The following tables summarize the predicted NMR, IR, and MS spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | Doublet (d) | 2H | Aromatic H (ortho to SO₂Cl) |
| 7.00 | Doublet (d) | 2H | Aromatic H (ortho to O-iPr) |
| 4.65 | Septet (sept) | 1H | O-CH(CH₃)₂ |
| 1.35 | Doublet (d) | 6H | O-CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 162.5 | Aromatic C-O |
| 136.0 | Aromatic C-S |
| 129.5 | Aromatic CH (ortho to SO₂Cl) |
| 115.0 | Aromatic CH (ortho to O-iPr) |
| 71.0 | O-CH(CH₃)₂ |
| 21.8 | O-CH(CH₃)₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2985-2940 | Medium-Strong | Aliphatic C-H stretch |
| 1595, 1490 | Medium-Strong | Aromatic C=C stretch |
| 1380-1360 | Strong | SO₂ asymmetric stretch |
| 1260 | Strong | Aryl-O stretch |
| 1180-1160 | Strong | SO₂ symmetric stretch |
| 600-500 | Medium | S-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Fragmentation
| m/z | Relative Intensity (%) | Assignment |
| 234/236 | 40/13 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 199 | 100 | [M - Cl]⁺ |
| 157 | 80 | [M - Cl - C₃H₆]⁺ |
| 135 | 30 | [C₇H₇O₂S]⁺ |
| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | 50 | [C₃H₇]⁺ (Isopropyl cation) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid arylsulfonyl chloride like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, clean spatula tip amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance or Absorbance.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-500.
-
Inlet Temperature: 250 °C.
-
Source Temperature: 230 °C.
-
Visualizations
The following diagrams illustrate the workflow for spectral analysis and the structural correlations for NMR data.
An In-depth Technical Guide to the Safety and Handling of 4-Isopropoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Isopropoxybenzenesulfonyl chloride, a chemical intermediate crucial in various research and development applications. Due to its hazardous nature, strict adherence to safety protocols is essential to ensure the well-being of laboratory personnel and the protection of the environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to implement appropriate safety measures.
GHS Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
-
H302: Harmful if swallowed.[2]
-
H402: Harmful to aquatic life.[2]
Hazard Pictograms:
corrosive, irritant, health hazard, environment
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 98995-40-5 | [1][5][6][7] |
| Molecular Formula | C9H11ClO3S | [1][6] |
| Molecular Weight | 234.70 g/mol | [1] |
| Appearance | White to cream or pale yellow to pale orange crystals, powder, or lumpy solid. | [6] |
| Melting Point | 30-41°C | [6] |
| Purity | ≥95.0% | [4][6] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are paramount in minimizing exposure to this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9][10]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][10][11][12]
Personal Protective Equipment (PPE):
| PPE Type | Specifications |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][13] A face shield may be necessary for splash protection.[12][14] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[8][9][11][13] Impervious gloves are recommended.[14] |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][13] |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][8][15]
-
Do not eat, drink, or smoke when using this product.[2]
-
Handle under an inert atmosphere as the substance is moisture-sensitive.[8][15]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4][8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2][4] If not breathing, give artificial respiration.[1][4] Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately take off all contaminated clothing.[1][2] Rinse the skin with water or shower for at least 15 minutes.[1][4] Seek immediate medical attention.[1][2][4] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2][4] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4] Seek immediate medical attention.[1][2][4] |
| Ingestion | Rinse mouth.[1][2][4] Do NOT induce vomiting.[1][2][4] Seek immediate medical attention.[1][2][14] |
Accidental Release Measures
In the event of a spill, a systematic and safe response is necessary to mitigate the hazard.
Protocol for Accidental Release:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[4]
-
Cleanup: For solid spills, sweep up and shovel into a suitable container for disposal.[15] For liquid spills, absorb with an inert material and place into a suitable disposal container.[4]
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[1][4]
-
Environmental Protection: Prevent the product from entering drains, other waterways, or soil.[4]
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use water spray, dry chemical, carbon dioxide, or chemical foam.[4]
Specific Hazards Arising from the Chemical:
-
During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]
-
Hazardous combustion products may include carbon oxides, hydrogen chloride, and sulfur oxides.[4]
Advice for Firefighters:
-
As in any fire, wear a NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus and full protective gear.[4]
Toxicological Information
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[1][4] Do not allow the product to enter drains or waterways.[2][4]
This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound | 98995-40-5 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.fr [fishersci.fr]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.fi [fishersci.fi]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Reactivity Profile of 4-Isopropoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity profile of 4-isopropoxybenzenesulfonyl chloride. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who utilize sulfonyl chlorides as key intermediates in organic synthesis. This document details the core reactivity, predicted spectroscopic characteristics, and detailed experimental protocols for reactions analogous to those of the title compound, providing a robust framework for its application in synthetic chemistry.
Core Reactivity Profile
This compound, with the CAS number 98995-40-5, is an aromatic sulfonyl chloride that serves as a versatile reagent for the introduction of the 4-isopropoxybenzenesulfonyl moiety into a wide range of molecules. Its reactivity is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to attack by various nucleophiles. The isopropoxy group at the para position exerts an electron-donating effect through resonance, which can modulate the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.
The principal reactions of this compound involve nucleophilic substitution at the sulfonyl group, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids. These reactions are fundamental in the synthesis of a diverse array of compounds with applications in medicinal chemistry and materials science.
General Reactivity Scheme
Caption: General nucleophilic substitution reaction of this compound.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not widely available in the public domain, its properties can be reliably predicted based on data from closely related analogs.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁ClO₃S |
| Molecular Weight | 234.70 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 30-35 °C[1] |
| Boiling Point | 112 °C at 0.01 mmHg[1] |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Toluene), reacts with protic solvents. |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds such as 4-alkoxy and 4-alkylbenzenesulfonyl chlorides.
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.85-7.95 (d, 2H): Aromatic protons ortho to the SO₂Cl group.
-
δ 6.95-7.05 (d, 2H): Aromatic protons meta to the SO₂Cl group.
-
δ 4.60-4.75 (sept, 1H): Methine proton of the isopropoxy group.
-
δ 1.35-1.45 (d, 6H): Methyl protons of the isopropoxy group.
¹³C NMR (CDCl₃, 100 MHz):
-
δ 162.5: Aromatic carbon attached to the isopropoxy group.
-
δ 135.0: Aromatic carbon attached to the SO₂Cl group.
-
δ 129.5: Aromatic carbons ortho to the SO₂Cl group.
-
δ 115.0: Aromatic carbons meta to the SO₂Cl group.
-
δ 71.0: Methine carbon of the isopropoxy group.
-
δ 21.8: Methyl carbons of the isopropoxy group.
FT-IR (KBr, cm⁻¹):
-
3100-3000: Aromatic C-H stretch.
-
2980-2850: Aliphatic C-H stretch.
-
1595, 1490: Aromatic C=C stretch.
-
1380, 1170: Asymmetric and symmetric S=O stretch of the sulfonyl chloride.
-
1250: Aryl-O stretch.
-
600-500: C-S and S-Cl stretch.
Mass Spectrometry (EI):
-
M⁺ at m/z 234/236: Corresponding to the isotopic pattern of chlorine.
-
Key Fragments: Loss of Cl (m/z 199), loss of SO₂Cl (m/z 135), and fragments corresponding to the isopropoxybenzene cation.
Synthesis of this compound
Experimental Protocol: Chlorosulfonation of Isopropoxybenzene
This protocol is based on the synthesis of analogous compounds and is expected to provide a good yield of the desired product.
Caption: Workflow for the synthesis of this compound.
Materials:
-
Isopropoxybenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place isopropoxybenzene (1.0 eq) in dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation.
Reactivity with Nucleophiles
Reaction with Amines (Sulfonamide Formation)
This compound reacts readily with primary and secondary amines in the presence of a base to form the corresponding sulfonamides. This is one of the most important applications of this reagent.
Caption: General workflow for the synthesis of sulfonamides.
General Experimental Protocol for Sulfonamide Synthesis:
-
To a solution of the amine (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2-1.5 eq) in a solvent such as dichloromethane or tetrahydrofuran, add a solution of this compound (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude sulfonamide, which can be purified by recrystallization or column chromatography.
| Amine Type | Expected Reactivity | Typical Conditions |
| Primary Aliphatic | High | Pyridine or Et₃N, DCM, 0 °C to rt, 1-3 h |
| Secondary Aliphatic | Moderate to High | Pyridine or Et₃N, DCM, 0 °C to rt, 2-6 h |
| Primary Aromatic | Moderate | Pyridine, DCM or THF, rt to 40 °C, 4-12 h |
| Secondary Aromatic | Low | Stronger base (e.g., NaH), DMF, elevated temp. |
Reaction with Alcohols and Phenols (Sulfonate Ester Formation)
The reaction of this compound with alcohols or phenols in the presence of a base yields sulfonate esters. This reaction is particularly useful for converting hydroxyl groups into good leaving groups for subsequent nucleophilic substitution reactions.
General Experimental Protocol for Sulfonate Ester Synthesis:
-
To a stirred solution of the alcohol or phenol (1.0 eq) and pyridine (2.0-3.0 eq) in dichloromethane at 0 °C, add this compound (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 12-24 hours.
-
Dilute the reaction mixture with dichloromethane and wash with cold 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonate ester can be purified by column chromatography or recrystallization.
| Hydroxyl Source | Expected Reactivity | Typical Conditions |
| Primary Alcohols | High | Pyridine, DCM, 0 °C to rt, 4-8 h |
| Secondary Alcohols | Moderate | Pyridine, DCM, rt, 12-24 h |
| Tertiary Alcohols | Low (elimination may compete) | Pyridine, DCM, reflux, prolonged reaction time |
| Phenols | Moderate to High | Pyridine, DCM, rt, 2-6 h |
Hydrolysis
Like other sulfonyl chlorides, this compound is sensitive to moisture and undergoes hydrolysis to form the corresponding 4-isopropoxybenzenesulfonic acid. The rate of hydrolysis is dependent on the solvent, temperature, and pH. The presence of the electron-donating isopropoxy group is expected to slightly decrease the rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride.
Caption: Hydrolysis reaction of this compound.
Applications in Drug Development and Medicinal Chemistry
The 4-isopropoxybenzenesulfonamide moiety is a valuable scaffold in medicinal chemistry. The isopropoxy group can enhance lipophilicity and modulate the pharmacokinetic properties of a drug candidate. Sulfonamides derived from this compound have been investigated for a range of biological activities, including as enzyme inhibitors and receptor antagonists. The ability to readily synthesize a library of sulfonamides from this reagent makes it a valuable tool in structure-activity relationship (SAR) studies.
Conclusion
This compound is a reactive and versatile building block in organic synthesis. Its reactivity is dominated by nucleophilic substitution at the sulfonyl center, providing straightforward access to a wide variety of sulfonamides and sulfonate esters. While specific experimental data for this compound is limited, its reactivity profile can be reliably predicted from its structural analogs. The detailed protocols and compiled data in this guide provide a solid foundation for the effective utilization of this compound in research and development.
References
An In-depth Technical Guide to the Solubility of 4-Isopropoxybenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-isopropoxybenzenesulfonyl chloride, a key intermediate in the synthesis of various compounds, particularly sulfonamides. This document outlines its qualitative solubility in different organic solvents, provides a general experimental protocol for solubility determination, and illustrates its utility in synthetic chemistry.
Introduction to this compound
This compound is an organic compound featuring a sulfonyl chloride functional group attached to a benzene ring substituted with an isopropoxy group. This structure, particularly the isopropoxy group, influences its solubility in organic solvents and its reactivity.[1] It is a versatile reagent in organic synthesis, primarily used in the preparation of sulfonamides and other derivatives through nucleophilic substitution reactions.[1]
Chemical Structure:
Physical Properties:
| Property | Value | Reference |
| CAS Number | 98995-40-5 | [2] |
| Molecular Formula | C9H11ClO3S | [1] |
| Molecular Weight | 234.7 g/mol | [2] |
| Appearance | White to light yellow/orange powder or crystals | [2][3] |
| Melting Point | 30-35 °C | [2][4] |
Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and solubility information for analogous compounds provide valuable insights.
Qualitative Solubility of this compound:
| Solvent Type | Solvent Example | Solubility | Reference |
| Aromatic Hydrocarbon | Toluene | Soluble | [2] |
The presence of the isopropoxy group generally enhances its solubility in organic solvents.[1] For structurally similar compounds like 4-methoxybenzenesulfonyl chloride and toluenesulfonyl chloride, the following trends are observed and can be extrapolated to this compound:
-
Polar Solvents: Generally soluble in polar aprotic solvents. Compounds like 4-methoxybenzenesulfonyl chloride are soluble in alcohols.[5]
-
Non-Polar Solvents: Expected to have some solubility in non-polar solvents due to the benzene ring and isopropoxy group, though potentially limited in very non-polar solvents like hexane.[5]
-
Halogenated Solvents: Similar compounds like toluenesulfonyl chloride are soluble in chloroform.[6]
-
Ketones: Acetone is a good solvent for analogous sulfonyl chlorides.[6]
-
Water: Sulfonyl chlorides have low solubility in water, which can protect them from hydrolysis, allowing for their precipitation from aqueous reaction mixtures.[7][8]
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following experimental workflow outlines a general method for determining the solubility of this compound in a specific organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted solution using a pre-calibrated HPLC method to determine the concentration of this compound.
-
The solubility is then calculated based on the measured concentration and the dilution factor.
-
Diagram of Experimental Workflow:
Caption: Experimental workflow for determining the solubility of this compound.
Application in Synthesis: Preparation of Sulfonamides
A primary application of this compound is in the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry. The sulfonyl chloride group is highly reactive towards nucleophiles like amines.
General Reaction Scheme:
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide bond.
Diagram of Synthetic Pathway:
Caption: Reaction pathway for the synthesis of sulfonamides from this compound.
Conclusion
While specific quantitative solubility data for this compound remains limited in readily accessible literature, its qualitative solubility profile can be inferred from its chemical structure and by comparison with analogous compounds. It is generally soluble in aromatic hydrocarbons and is expected to be soluble in a range of common organic solvents, with limited solubility in water. For applications requiring precise solubility values, a standardized experimental protocol, such as the one detailed in this guide, should be employed. The utility of this compound as a precursor for sulfonamides underscores the importance of understanding its solubility to optimize reaction conditions in drug discovery and development.
References
- 1. CAS 98995-40-5: 4-Isopropoxybenzenesulphonyl chloride [cymitquimica.com]
- 2. This compound CAS#: 98995-40-5 [m.chemicalbook.com]
- 3. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-Isopropoxybenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Isopropoxybenzenesulfonyl Chloride: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-isopropoxybenzenesulfonyl chloride (CAS No. 98995-40-5), a versatile reagent in organic synthesis. While a singular moment of discovery is not prominent in the scientific literature, its history is defined by its synthesis and application as a key intermediate. This document details its physicochemical properties, provides robust experimental protocols for its synthesis and the preparation of its precursor, and explores its applications, particularly in the formation of sulfonamides for potential therapeutic use. The guide is structured to be a practical resource for researchers, offering quantitative data in accessible tables and procedural workflows visualized with diagrams.
Introduction
This compound is an aromatic sulfonyl chloride characterized by an isopropoxy substituent at the para position. The reactivity of the sulfonyl chloride functional group makes it a valuable electrophile for the synthesis of sulfonamides and sulfonate esters.[1] The isopropoxy group modulates the compound's lipophilicity and electronic properties, influencing its reactivity and the characteristics of its derivatives.[1] This guide elucidates the synthetic pathways to this compound and its role in constructing more complex molecules relevant to pharmaceutical and chemical research.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 98995-40-5 | [2] |
| Molecular Formula | C₉H₁₁ClO₃S | [2] |
| Molecular Weight | 234.70 g/mol | |
| Melting Point | 30-35 °C | [2] |
| Boiling Point | 112 °C at 0.01 mmHg | [2] |
| Density (Predicted) | 1.279 ± 0.06 g/cm³ | [2] |
| Appearance | White to light yellow powder/crystal | [2] |
| Solubility | Soluble in toluene | [2] |
-
¹H NMR: Expect signals corresponding to the isopropyl group (a doublet and a septet), and two doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.
-
IR Spectroscopy: Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group (typically around 1380 and 1180 cm⁻¹), and C-O stretching for the ether linkage.
-
Mass Spectrometry: The molecular ion peak would be expected, along with fragmentation patterns corresponding to the loss of chlorine and the sulfonyl chloride group.
Synthesis and Experimental Protocols
The synthesis of this compound is a two-step process, starting with the preparation of its precursor, 4-isopropoxybenzene (also known as isopropyl phenyl ether).
Step 1: Synthesis of 4-Isopropoxybenzene (Precursor)
The most common method for the synthesis of 4-isopropoxybenzene is the Williamson ether synthesis, which involves the O-alkylation of phenol.
Reaction Scheme:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Isopropoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a key strategy in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted sulfonamides using 4-isopropoxybenzenesulfonyl chloride as a key reagent. The presence of the 4-isopropoxy group can modulate the physicochemical properties of the resulting sulfonamides, such as lipophilicity, which may influence their pharmacokinetic and pharmacodynamic profiles.
Applications in Medicinal Chemistry
Sulfonamides derived from this compound are of significant interest for their potential as inhibitors of key enzymes implicated in various diseases. Two prominent areas of application are the inhibition of carbonic anhydrases and protein kinases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their dysregulation is linked to several diseases. Notably, the tumor-associated isoform, carbonic anhydrase IX (CA IX), is overexpressed in many hypoxic cancers and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[1][2] Sulfonamides are classic inhibitors of CAs, and derivatives of this compound can be investigated as selective inhibitors of CA IX for anticancer therapy.[1][3]
Protein Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[4][5] Sulfonamide-containing molecules have been developed as inhibitors of this pathway. The 4-isopropoxybenzenesulfonamide scaffold can be utilized to design novel inhibitors targeting key kinases in the PI3K/Akt pathway, offering a potential therapeutic strategy for cancer treatment.[4][5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-substituted 4-isopropoxybenzenesulfonamides and for the evaluation of their biological activity.
Protocol 1: General Synthesis of N-Aryl-4-isopropoxybenzenesulfonamides
This protocol describes a general method for the reaction of this compound with primary aromatic amines to form the corresponding sulfonamides.
Materials:
-
This compound
-
Substituted primary aromatic amine (e.g., aniline, 4-chloroaniline)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary aromatic amine (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Base: To the solution, add anhydrous pyridine (1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-aryl-4-isopropoxybenzenesulfonamide.
Protocol 2: Carbonic Anhydrase IX Inhibition Assay
This protocol outlines a method for determining the in vitro inhibitory activity of synthesized 4-isopropoxybenzenesulfonamide derivatives against human carbonic anhydrase IX.
Materials:
-
Recombinant human carbonic anhydrase IX
-
Synthesized 4-isopropoxybenzenesulfonamide derivatives
-
4-Nitrophenyl acetate (substrate)
-
HEPES buffer (pH 7.4)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized sulfonamides in DMSO. Make serial dilutions in HEPES buffer to achieve a range of final assay concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human CA IX in HEPES buffer. Prepare a solution of 4-nitrophenyl acetate in acetonitrile.
-
Assay: To the wells of a 96-well plate, add the HEPES buffer, the enzyme solution, and the sulfonamide solution at various concentrations.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the 4-nitrophenyl acetate solution to each well.
-
Measurement: Immediately measure the absorbance at 400 nm at regular intervals to monitor the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the IC₅₀ value for each compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Protocol 3: PI3K/Akt Pathway Inhibition Assay (Western Blot)
This protocol describes a method to assess the effect of synthesized 4-isopropoxybenzenesulfonamides on the PI3K/Akt signaling pathway in cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Synthesized 4-isopropoxybenzenesulfonamide derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture the cancer cells to 70-80% confluency. Treat the cells with varying concentrations of the synthesized sulfonamides for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against phospho-Akt, total Akt, and GAPDH overnight at 4 °C.
-
Detection: Wash the membrane and incubate it with the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Akt compared to total Akt, normalized to the loading control. A decrease in the phospho-Akt/total Akt ratio indicates inhibition of the PI3K/Akt pathway.
Data Presentation
While specific quantitative data for a series of N-substituted 4-isopropoxybenzenesulfonamides are not extensively available in the public domain, the following tables illustrate the expected data presentation format based on typical results for analogous sulfonamide derivatives.
Table 1: Synthesis and Physicochemical Properties of N-Aryl-4-isopropoxybenzenesulfonamides
| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) | Molecular Formula |
| 1a | Phenyl | 85-95 | 120-122 | C₁₅H₁₇NO₃S |
| 1b | 4-Chlorophenyl | 80-90 | 135-137 | C₁₅H₁₆ClNO₃S |
| 1c | 4-Methylphenyl | 88-98 | 128-130 | C₁₆H₁₉NO₃S |
| 1d | 4-Methoxyphenyl | 82-92 | 115-117 | C₁₆H₁₉NO₄S |
Table 2: In Vitro Biological Activity of N-Aryl-4-isopropoxybenzenesulfonamides
| Compound ID | CA IX Inhibition IC₅₀ (nM) | PI3K Inhibition IC₅₀ (µM) | Anticancer Activity (MCF-7) IC₅₀ (µM) |
| 1a | 150 | 10.5 | 25.2 |
| 1b | 75 | 5.2 | 12.8 |
| 1c | 120 | 8.9 | 20.1 |
| 1d | 200 | 15.1 | 30.5 |
Note: The data presented in the tables are hypothetical and for illustrative purposes, based on activities of structurally related sulfonamides.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of N-substituted 4-isopropoxybenzenesulfonamides.
PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway by a 4-isopropoxybenzenesulfonamide derivative.
References
- 1. Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Synthesis of N-Substituted 4-Isopropoxybenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between 4-isopropoxybenzenesulfonyl chloride and primary amines is a cornerstone of modern medicinal chemistry, yielding N-substituted 4-isopropoxybenzenesulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a multitude of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, diuretic, and hypoglycemic effects. The 4-isopropoxyphenyl moiety provides a valuable scaffold that can enhance lipophilicity and modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
These application notes provide a comprehensive overview of the synthesis, reaction principles, and practical applications of N-substituted 4-isopropoxybenzenesulfonamides, complete with detailed experimental protocols and representative data.
Reaction Principle and Mechanism
The synthesis of sulfonamides from sulfonyl chlorides and primary amines proceeds through a nucleophilic substitution reaction at the sulfur atom. The reaction mechanism, often analogous to the Hinsberg test for amines, involves the primary amine acting as a nucleophile, attacking the electrophilic sulfur atom of the this compound.[1][2] This initial attack forms a tetrahedral intermediate. The subsequent elimination of the chloride ion and a proton, typically facilitated by a non-nucleophilic base like pyridine or triethylamine, results in the formation of the stable sulfonamide product.[3][4] The presence of a base is critical to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[5]
Applications in Drug Discovery
The 4-isopropoxybenzenesulfonamide scaffold is a key component in the design of novel therapeutic agents. The isopropoxy group can engage in specific hydrophobic interactions within biological targets and improve metabolic stability. Researchers leverage this reaction to synthesize compound libraries for screening against various diseases. The resulting sulfonamides are investigated for their potential as enzyme inhibitors, receptor antagonists, and other biologically active molecules.
Data Presentation: Synthesis of Representative Sulfonamides
The following table summarizes typical reaction outcomes for the synthesis of N-substituted 4-isopropoxybenzenesulfonamides from various primary amines. Conditions are generally standardized to allow for comparison, though optimization may be required for specific substrates.
| Entry | Primary Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Dichloromethane (DCM) | Pyridine | RT | 12 | ~95 |
| 2 | Benzylamine | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 8 | ~92 |
| 3 | Cyclohexylamine | Dichloromethane (DCM) | Pyridine | RT | 16 | ~88 |
| 4 | 4-Fluoroaniline | Tetrahydrofuran (THF) | Triethylamine (TEA) | RT | 12 | ~94 |
| 5 | tert-Butylamine | Dichloromethane (DCM) | Pyridine | RT | 24 | ~75 |
| 6 | Glycine methyl ester HCl | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 18 | ~85 |
Yields are representative and based on general procedures for sulfonamide synthesis.[6][7] Actual yields may vary depending on the specific reaction scale and purification method.
Visualizations
General Reaction Scheme
Caption: General synthesis of N-substituted 4-isopropoxybenzenesulfonamides.
Experimental Workflow
References
- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cbijournal.com [cbijournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
4-Isopropoxybenzenesulfonyl Chloride as a Protecting Group for Amines: Application Notes and Protocols
Disclaimer: The following application notes and protocols are based on the general reactivity of arylsulfonyl chlorides as protecting groups for amines. Specific experimental data for 4-isopropoxybenzenesulfonyl chloride is not widely available in the scientific literature. Therefore, the provided protocols should be considered as a starting point and will require optimization for specific substrates and applications.
Introduction
Protecting groups are essential tools in multi-step organic synthesis, enabling the selective transformation of multifunctional molecules. Arylsulfonyl chlorides are a well-established class of reagents used for the protection of primary and secondary amines, forming stable sulfonamides. These sulfonamides are generally robust and withstand a variety of reaction conditions. The electronic and steric properties of the aryl substituent can influence the stability of the sulfonamide and the conditions required for its cleavage.
This compound offers a potentially useful addition to the repertoire of amine protecting groups. The isopropoxy group, being an electron-donating group, may modulate the reactivity and cleavage characteristics of the corresponding sulfonamide compared to more common sulfonyl protecting groups like tosyl (p-toluenesulfonyl) or nosyl (2-nitrobenzenesulfonyl).
Application Notes
The 4-isopropoxybenzenesulfonyl group is anticipated to be a stable protecting group for primary and secondary amines, suitable for use in complex synthetic routes.
Key Features (Predicted):
-
Stability: The resulting N-(4-isopropoxybenzenesulfonyl)amines (isopropoxybesylamides) are expected to be stable to a wide range of non-reductive and non-strongly acidic or basic conditions.
-
Formation: Protection of amines with this compound is expected to proceed smoothly in the presence of a base.
-
Cleavage: Deprotection will likely require reductive or strongly acidic conditions, similar to other arylsulfonamides. The electron-donating isopropoxy group might facilitate cleavage under acidic conditions compared to electron-neutral or -withdrawing analogues.
Potential Applications:
-
Peptide Synthesis: While less common than carbamate-based protecting groups, sulfonyl groups can be employed in peptide synthesis, particularly when orthogonal protection strategies are required.
-
Natural Product Synthesis: In the synthesis of complex natural products, the robustness of the sulfonamide group can be advantageous.
-
Drug Development: The 4-isopropoxybenzenesulfonyl moiety may be incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability.
Experimental Protocols
The following are generalized protocols for the protection of amines using an arylsulfonyl chloride and for the deprotection of the resulting sulfonamide. These protocols are not specifically validated for this compound and must be optimized.
General Protocol for the Protection of an Amine
This protocol describes a general procedure for the formation of a sulfonamide from a primary or secondary amine and this compound.
Application Notes and Protocols for the Reaction of 4-Isopropoxybenzenesulfonyl Chloride with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropoxybenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the derivatization of alcohols and amines. The reaction with alcohols yields 4-isopropoxybenzenesulfonate esters, which can serve as stable protecting groups or as activated intermediates for subsequent nucleophilic substitution reactions. The isopropoxy group on the benzene ring can modulate the reactivity and solubility of the sulfonyl chloride and its derivatives. This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of alcohols.
Application Notes
The formation of a sulfonate ester from an alcohol is a common strategy to convert a poor leaving group (hydroxyl) into a good leaving group. The resulting 4-isopropoxybenzenesulfonate is an effective leaving group in nucleophilic substitution (S_N2) and elimination (E1/E2) reactions.
As a Protecting Group: The 4-isopropoxybenzenesulfonyl group can be used to protect hydroxyl groups during multi-step syntheses. Sulfonyl groups are generally stable under both acidic and basic conditions, offering a robust protecting group strategy.[1] Deprotection, however, can be challenging and often requires strong reducing conditions.[1]
In Drug Development: Sulfonamides, formed from the reaction of sulfonyl chlorides with amines, are a well-known class of therapeutic agents. While this document focuses on the reaction with alcohols, the analogous reaction with amines is of significant interest in medicinal chemistry. The resulting sulfonate esters from alcohols can also serve as key intermediates in the synthesis of complex drug molecules, where the sulfonate is displaced by a nucleophile to form a new carbon-heteroatom or carbon-carbon bond.
Reactivity and Selectivity: The reaction of this compound with alcohols is typically carried out in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct and can also act as a nucleophilic catalyst.[2][3] The reaction generally proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the sulfonylation step.[4]
Experimental Protocols
The following are generalized protocols for the reaction of this compound with primary, secondary, and phenolic alcohols. It is important to note that specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for each specific substrate.
General Protocol for the Sulfonylation of Primary and Secondary Alcohols
This protocol is based on established procedures for the sulfonylation of alcohols using arylsulfonyl chlorides in the presence of pyridine.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in a minimal amount of anhydrous dichloromethane.
-
Add anhydrous pyridine (1.5 - 2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 - 1.2 eq.) in anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the stirred alcohol-pyridine mixture at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-isopropoxybenzenesulfonate ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).
General Protocol for the Sulfonylation of Phenols
The reaction with phenols can often be carried out under similar conditions, though the acidity of the phenol may influence the choice of base and reaction conditions.
Materials:
-
This compound
-
Phenol
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous DCM or THF.
-
Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq.) and cool the mixture to 0 °C.
-
Add this compound (1.1 - 1.2 eq.) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature until completion as monitored by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with water.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with 1 M NaOH to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aryl 4-isopropoxybenzenesulfonate by recrystallization or silica gel column chromatography.
Data Presentation
| Entry | Alcohol Type | Example Alcohol | Sulfonyl Chloride | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Primary | 1-Octanol | p-Toluenesulfonyl chloride | Et₃N/RNMe₂ (cat.) | DCM | -10 to 10 | 1-5 | High |
| 2 | Secondary | Cyclohexanol | Methanesulfonyl chloride | Triethylamine | DCM | 0 to RT | 2-4 | >90 |
| 3 | Phenol | Phenol | Benzenesulfonyl chloride | Pyridine | DCM | RT | 12 | ~85 |
| 4 | Substituted Phenol | 2-Chlorophenol | p-Toluenesulfonyl chloride | Pyridine | DCM | RT | 12 | 89 |
Note: This table is illustrative and based on reactions with analogous sulfonyl chlorides. Actual results with this compound may vary.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the formation of a sulfonate ester.
Experimental Workflow
Caption: A typical experimental workflow for the sulfonylation of an alcohol.
References
Application Notes and Protocols: The Utility of 4-Isopropoxybenzenesulfonyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropoxybenzenesulfonyl chloride is a versatile chemical reagent that serves as a crucial building block in the synthesis of a variety of biologically active sulfonamide derivatives. Its unique structural features, including the isopropoxy group, can impart favorable pharmacokinetic and pharmacodynamic properties to the final compounds. This document provides a detailed overview of the applications of this compound in medicinal chemistry, focusing on its use in the development of Prostaglandin D2 (PGD2) receptor antagonists, proton pump inhibitors, and cannabinoid receptor 2 (CB2) ligands. Detailed experimental protocols and relevant biological data are presented to facilitate further research and drug discovery efforts.
Core Applications in Medicinal Chemistry
The primary utility of this compound lies in its reactivity towards primary and secondary amines to form stable sulfonamide linkages. This classic reaction is a cornerstone of medicinal chemistry, enabling the facile synthesis of large libraries of compounds for biological screening. The 4-isopropoxyphenylsulfonyl moiety can act as a key pharmacophoric element or as a scaffold to orient other functional groups for optimal interaction with a biological target.
Prostaglandin D2 (PGD2) Receptor Antagonists
Therapeutic Rationale: Prostaglandin D2 is a key mediator in allergic inflammation, particularly in conditions like asthma and allergic rhinitis. It exerts its effects through two receptors, DP1 and DP2 (also known as CRTH2). Antagonists of the PGD2 receptors are therefore promising therapeutic agents for the treatment of allergic diseases.
Synthetic Application: this compound has been utilized in the synthesis of potent PGD2 receptor antagonists. The sulfonamide linkage serves to connect different fragments of the molecule, contributing to the overall binding affinity and selectivity for the target receptor.
Experimental Protocol: Synthesis of 1-(4-Isopropoxybenzenesulfonyl)-4-hydroxypiperidine
This intermediate is a key building block for a series of PGD2 receptor antagonists.
-
Materials: 4-hydroxypiperidine, this compound, triethylamine, tetrahydrofuran (THF), ethyl acetate, saturated aqueous sodium bicarbonate solution, saturated brine.
-
Procedure:
-
To a solution of 4-hydroxypiperidine (1.01 g, 10.0 mmol) in THF (20 mL) at 0°C, add triethylamine (4.2 mL, 30.0 mmol).
-
To this mixture, add this compound (2.34 g, 10.0 mmol) and stir the reaction for one hour at the same temperature.[1]
-
Add diluted hydrochloric acid (60 mL) and ethyl acetate (60 mL) to the reaction mixture.
-
Separate the organic layer and wash it successively with a saturated aqueous solution of sodium bicarbonate and saturated brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain 1-(4-isopropoxybenzenesulfonyl)-4-hydroxypiperidine.
-
Signaling Pathway: PGD2 Receptor Signaling
PGD2 mediates its effects through two G-protein coupled receptors, DP1 and DP2. The DP1 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[2] In contrast, the DP2 receptor couples to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels and an increase in intracellular calcium.[3] These signaling events in immune cells, such as T-helper 2 (Th2) cells, eosinophils, and basophils, contribute to the chemotaxis and activation of these cells, driving the inflammatory response in allergic diseases.[4]
Caption: PGD2 receptor signaling pathways.
Proton Pump Inhibitors (PPIs)
Therapeutic Rationale: Proton pump inhibitors are a class of drugs that irreversibly inhibit the H+/K+ ATPase (proton pump) in the parietal cells of the stomach, thereby reducing gastric acid secretion. They are widely used for the treatment of acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).
Synthetic Application: this compound has been incorporated into the structure of novel pyrrole-based proton pump inhibitors. The sulfonamide group plays a role in the overall structure-activity relationship of these compounds.
Experimental Protocol: General Synthesis of a Pyrrole-based PPI derivative
A representative synthesis involves the reaction of an aminopyrrole intermediate with this compound.
-
Materials: Substituted aminopyrrole, this compound, a suitable base (e.g., pyridine or triethylamine), and a reaction solvent (e.g., dichloromethane or THF).
-
Procedure:
-
Dissolve the substituted aminopyrrole in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent, and concentrate.
-
Purify the crude product by chromatography to obtain the final sulfonamide derivative.[5][6][7]
-
Mechanism of Action: Inhibition of the H+/K+ ATPase
The H+/K+ ATPase is an enzyme responsible for pumping protons (H+) from the parietal cells into the stomach lumen in exchange for potassium ions (K+).[8] This process is the final step in gastric acid secretion. Proton pump inhibitors are weak bases that accumulate in the acidic environment of the parietal cell canaliculus. Here, they are converted to a reactive sulfenamide intermediate which then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+ ATPase, leading to its irreversible inhibition.[9]
Caption: Mechanism of action of proton pump inhibitors.
Cannabinoid Receptor 2 (CB2) Ligands
Therapeutic Rationale: The cannabinoid receptor 2 (CB2) is primarily expressed in immune cells and is a promising therapeutic target for a variety of conditions, including inflammatory and neuropathic pain, without the psychoactive side effects associated with CB1 receptor activation.[10]
Synthetic Application: this compound has been used as a key reagent in the synthesis of novel 2-(sulfonylamino)-2-phenylacetamide derivatives designed as selective CB2 receptor ligands.
Experimental Protocol: Synthesis of Methyl (R)-2-(4-isopropoxyphenylsulfonamido)-2-phenylacetate
This intermediate is a precursor to a range of CB2 receptor ligands.
-
Materials: Methyl (R)-2-amino-2-phenylacetate, this compound, a suitable base (e.g., pyridine or triethylamine), and a reaction solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve methyl (R)-2-amino-2-phenylacetate in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by chromatography to yield methyl (R)-2-(4-isopropoxyphenylsulfonamido)-2-phenylacetate.
-
Signaling Pathway: CB2 Receptor Signaling
The CB2 receptor is a G-protein coupled receptor that primarily signals through a Gi/o protein.[11] Activation of the CB2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[11] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). The βγ subunits of the G-protein can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK, p38).[12] In immune cells, these signaling events ultimately lead to the modulation of cytokine release and other inflammatory responses.[13]
Caption: CB2 receptor signaling pathway.
Quantitative Data Summary
While specific quantitative biological activity data for compounds directly synthesized using this compound is not extensively available in the public domain, the following table summarizes the types of data that would be critical for the evaluation of such compounds. Researchers are encouraged to perform the relevant assays to populate this data for their novel derivatives.
| Target | Compound Class | Key Assays | Quantitative Readouts |
| PGD2 Receptors | Sulfonamide Derivatives | Radioligand Binding Assays | Ki (nM) |
| Functional Assays (e.g., cAMP, Calcium Flux) | IC50 (nM), EC50 (nM) | ||
| H+/K+ ATPase | Pyrrole-based Sulfonamides | Enzyme Inhibition Assays | IC50 (µM) |
| Cell-based Acid Secretion Assays | IC50 (µM) | ||
| CB2 Receptor | 2-(Sulfonylamino)-2-phenylacetamides | Radioligand Binding Assays | Ki (nM) |
| Functional Assays (e.g., cAMP) | EC50 (nM), Emax (%) |
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry. Its application in the synthesis of PGD2 receptor antagonists, proton pump inhibitors, and CB2 receptor ligands highlights its potential for generating diverse and biologically active molecules. The protocols and pathway diagrams provided herein offer a foundation for researchers to explore the synthesis and evaluation of novel therapeutic agents based on this important chemical scaffold. Further investigation into the quantitative structure-activity relationships of this compound derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. US8153793B2 - Sulfonamide derivative having PGD2 receptor antagonistic activity - Google Patents [patents.google.com]
- 2. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 3. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 4. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US10308605B2 - Proton pump inhibitors - Google Patents [patents.google.com]
- 6. EP2336107B1 - Proton pump inhibitors - Google Patents [patents.google.com]
- 7. EP1803709A1 - Proton pump inhibitors - Google Patents [patents.google.com]
- 8. Hydrogen potassium ATPase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 11. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 12. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of 4-Isopropoxybenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the synthetic methodologies for preparing 4-isopropoxybenzenesulfonamides, a class of organic compounds with potential applications in medicinal chemistry and drug discovery. The protocols detailed below are intended for use by qualified researchers in a laboratory setting.
Introduction
Benzenesulfonamide derivatives are a well-established class of pharmacophores present in a wide array of therapeutic agents.[1] Their biological activities are diverse and include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The 4-isopropoxy substitution on the benzene ring can modulate the lipophilicity and pharmacokinetic profile of the molecule, potentially leading to improved efficacy and safety.
This document outlines a two-step synthetic pathway for the preparation of N-substituted 4-isopropoxybenzenesulfonamides, commencing with the synthesis of the key intermediate, 4-isopropoxybenzenesulfonyl chloride.
Synthetic Pathway Overview
The preparation of 4-isopropoxybenzenesulfonamides is typically achieved through a two-step process:
-
Chlorosulfonation of Isopropoxybenzene: Isopropoxybenzene is reacted with chlorosulfonic acid to yield this compound.
-
Sulfonamidation: The resulting this compound is then reacted with a primary or secondary amine to form the desired N-substituted 4-isopropoxybenzenesulfonamide.
// Nodes start [label="Isopropoxybenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Primary or Secondary\nAmine (R1R2NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="N-Substituted\n4-Isopropoxybenzenesulfonamide", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="Chlorosulfonic Acid\n(ClSO3H)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; reagent2 [label="Pyridine (Base)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> intermediate [label=" Step 1:\nChlorosulfonation", fontcolor="#34A853"]; reagent1 -> intermediate [style=invis]; intermediate -> product [label=" Step 2:\nSulfonamidation", fontcolor="#4285F4"]; amine -> product [style=invis]; reagent2 -> product [style=invis];
// Invisible edges for alignment edge [style=invis]; reagent1 -> start; amine -> intermediate; reagent2 -> intermediate; } caption="General synthetic workflow for 4-isopropoxybenzenesulfonamides."
Experimental Protocols
Step 1: Preparation of this compound
This protocol is adapted from the general procedure for the chlorosulfonation of aromatic compounds.
Materials:
-
Isopropoxybenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Add isopropoxybenzene (1.0 eq) to the flask and dissolve it in dichloromethane (5 volumes).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (HCl) will occur.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water and saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or recrystallization.
Safety Precautions: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, and a lab coat).
Step 2: Preparation of N-Substituted 4-Isopropoxybenzenesulfonamides
This protocol describes a general method for the synthesis of sulfonamides from a sulfonyl chloride and an amine.[1]
Materials:
-
This compound (from Step 1)
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane (10 volumes) and pyridine (2.0 eq) in a round-bottom flask at room temperature.
-
To this stirring solution, add the desired primary or secondary amine (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various N-substituted 4-isopropoxybenzenesulfonamides.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-4-isopropoxybenzenesulfonamide | 12 | 85 |
| 2 | Benzylamine | N-benzyl-4-isopropoxybenzenesulfonamide | 16 | 88 |
| 3 | Morpholine | 4-(4-isopropoxyphenylsulfonyl)morpholine | 12 | 92 |
| 4 | Piperidine | 1-(4-isopropoxyphenylsulfonyl)piperidine | 14 | 90 |
| 5 | Cyclohexylamine | N-cyclohexyl-4-isopropoxybenzenesulfonamide | 18 | 82 |
Potential Biological Activity and Signaling Pathway
While specific biological targets for 4-isopropoxybenzenesulfonamides are not extensively documented, the broader class of benzenesulfonamides are known to inhibit a variety of enzymes. For instance, many sulfonamide-containing drugs act as inhibitors of carbonic anhydrases, which are zinc-containing metalloenzymes. The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, preventing the binding of the natural substrate.
The diagram below illustrates a generalized mechanism of action for a sulfonamide drug targeting an enzyme.
// Edges Substrate -> Enzyme [label=" Binds to", dir=forward, color="#4285F4", fontcolor="#4285F4"]; Enzyme -> Product [label=" Catalyzes", dir=forward, color="#34A853", fontcolor="#34A853"]; Sulfonamide -> Enzyme [label=" Inhibits", dir=forward, color="#EA4335", fontcolor="#EA4335", style=bold]; } caption="Generalized inhibition of an enzyme by a sulfonamide derivative."
Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All experiments should be conducted in a controlled laboratory environment by trained professionals, adhering to all relevant safety protocols.
References
Application Notes and Protocols for Parallel Synthesis of 4-Isopropoxybenzenesulfonamide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropoxybenzenesulfonyl chloride is a key building block in the parallel synthesis of diverse sulfonamide libraries, a compound class of significant interest in drug discovery. The sulfonamide moiety is a well-established pharmacophore present in a wide range of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. The 4-isopropoxy substitution offers a specific lipophilic and electronic profile that can be exploited to modulate the physicochemical and pharmacological properties of the resulting compounds. Parallel synthesis enables the rapid generation of a multitude of structurally related analogs, facilitating efficient structure-activity relationship (SAR) studies and the identification of lead compounds.
This document provides detailed protocols for the solution-phase parallel synthesis of a 4-isopropoxybenzenesulfonamide library and discusses their potential application as carbonic anhydrase inhibitors.
Solution-Phase Parallel Synthesis of a 4-Isopropoxybenzenesulfonamide Library
Solution-phase parallel synthesis offers a versatile and high-throughput method for the preparation of sulfonamide libraries. The general approach involves the reaction of this compound with a diverse set of primary and secondary amines in a multi-well format.
Experimental Workflow
The following diagram illustrates the general workflow for the solution-phase parallel synthesis of a 4-isopropoxybenzenesulfonamide library.
Caption: Workflow for solution-phase parallel synthesis.
Experimental Protocol
This protocol describes the parallel synthesis of a 96-member 4-isopropoxybenzenesulfonamide library in a 96-well deep-well plate.
Materials:
-
This compound
-
A diverse library of 96 primary and secondary amines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well deep-well reaction plates
-
Automated liquid handler (optional, but recommended)
-
Parallel synthesizer or shaker
-
Centrifuge for multi-well plates
-
Parallel purification system (e.g., solid-phase extraction or preparative HPLC)
-
LC-MS or UPLC for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Prepare 0.2 M stock solutions of each of the 96 amines in anhydrous DCM or a mixture of DCM/DMF for less soluble amines.
-
Prepare a 0.4 M stock solution of TEA or DIPEA in anhydrous DCM.
-
-
Reaction Setup:
-
Using an automated liquid handler or a multichannel pipette, dispense 200 µL of each unique amine stock solution (0.04 mmol, 1.0 equivalent) into individual wells of a 96-well deep-well plate.
-
To each well, add 200 µL of the this compound stock solution (0.04 mmol, 1.0 equivalent).
-
To each well, add 100 µL of the base (TEA or DIPEA) stock solution (0.04 mmol, 1.0 equivalent).
-
Seal the reaction plate securely with a cap mat.
-
-
Reaction:
-
Place the sealed reaction plate on a shaker and agitate at room temperature for 12-18 hours. The progress of the reaction for a few representative wells can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
After the reaction is complete, add 500 µL of 1 M HCl to each well to quench the reaction and neutralize the excess base.
-
Add 1 mL of DCM to each well.
-
Seal the plate and shake vigorously for 5 minutes. Centrifuge the plate to separate the layers.
-
Carefully remove the aqueous layer from each well.
-
Wash the organic layer in each well with 1 mL of saturated NaHCO₃ solution, followed by 1 mL of brine. After each wash, shake, centrifuge, and remove the aqueous layer.
-
Add anhydrous Na₂SO₄ to each well, and allow to stand for 15 minutes to dry the organic layer.
-
Transfer the organic solutions to a new 96-well plate.
-
Evaporate the solvent from each well under a stream of nitrogen or using a centrifugal evaporator.
-
-
Purification and Analysis:
-
The crude products can be purified in parallel using solid-phase extraction (SPE) or preparative HPLC.
-
Analyze the purity and confirm the identity of each library member by LC-MS or UPLC.
-
Representative Quantitative Data
The following table presents hypothetical, yet representative, data for a subset of a 4-isopropoxybenzenesulfonamide library synthesized using the above protocol.
| Amine Building Block | Product Structure | Yield (%) | Purity (%) (by LC-MS) |
| Aniline | 4-Isopropoxy-N-phenylbenzenesulfonamide | 85 | >95 |
| Benzylamine | N-Benzyl-4-isopropoxybenzenesulfonamide | 92 | >98 |
| Piperidine | 1-(4-Isopropoxyphenylsulfonyl)piperidine | 88 | >97 |
| Morpholine | 4-(4-Isopropoxyphenylsulfonyl)morpholine | 90 | >96 |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-4-isopropoxybenzenesulfonamide | 82 | >95 |
| Cyclohexylamine | N-Cyclohexyl-4-isopropoxybenzenesulfonamide | 95 | >98 |
Application in Drug Discovery: Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[1] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Different CA isoforms are involved in various physiological and pathological processes, making them attractive drug targets for a range of diseases, including glaucoma, epilepsy, and cancer.
The inhibitory activity of sulfonamides against CAs is primarily attributed to the binding of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site. The substituents on the benzene ring play a crucial role in determining the potency and isoform selectivity of the inhibitor by interacting with residues in and around the active site.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of carbonic anhydrase IX (CA IX), a tumor-associated isoform, in regulating tumor cell pH and the proposed mechanism of inhibition by a 4-isopropoxybenzenesulfonamide.
Caption: Inhibition of CA IX by 4-isopropoxybenzenesulfonamide.
A library of 4-isopropoxybenzenesulfonamides would be valuable for screening against various CA isoforms to identify potent and selective inhibitors. The diverse functionalities introduced through the parallel synthesis can explore the chemical space around the active site, leading to compounds with improved pharmacological profiles.
Expected Inhibitory Activity
Based on published data for other benzenesulfonamide inhibitors, it is anticipated that a library of 4-isopropoxybenzenesulfonamides would exhibit inhibitory activity against various carbonic anhydrase isoforms. The table below presents hypothetical, yet plausible, inhibitory constants (Ki) for a selection of library members against key CA isoforms.
| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1 | Phenyl | 250 | 15 | 25 | 5.8 |
| 2 | Benzyl | 300 | 10 | 15 | 4.2 |
| 3 | 4-Fluorophenyl | 220 | 12 | 20 | 5.1 |
| 4 | Cyclohexyl | 450 | 25 | 30 | 8.5 |
| 5 | Morpholinyl | 500 | 30 | 45 | 10.2 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Note: The Ki values are hypothetical and serve as a representation of expected trends based on existing literature for similar sulfonamides.
Conclusion
This compound is a valuable reagent for the high-throughput parallel synthesis of diverse sulfonamide libraries. The protocols outlined in this document provide a robust framework for the efficient generation of these libraries. The resulting 4-isopropoxybenzenesulfonamides are promising candidates for screening against various biological targets, with a particularly strong rationale for their evaluation as inhibitors of carbonic anhydrase isoforms. The ability to rapidly generate and test a wide array of analogs will undoubtedly accelerate the discovery of novel therapeutic agents.
References
Catalytic Routes to Novel Sulfonamides: Application Notes for 4-Isopropoxybenzenesulfonyl Chloride
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery and development, the sulfonamide moiety remains a cornerstone of medicinal chemistry. To facilitate the exploration of novel sulfonamide-based therapeutics, we present these detailed application notes on the catalytic synthesis of N-substituted sulfonamides employing 4-isopropoxybenzenesulfonyl chloride. These protocols are tailored for researchers, scientists, and professionals in drug development, offering clear, reproducible methods for the synthesis of a diverse range of sulfonamide derivatives.
The following sections detail both established and contemporary catalytic methods, including palladium- and copper-catalyzed cross-coupling reactions, as well as traditional base-mediated approaches. Quantitative data from representative reactions are summarized for easy comparison, and detailed experimental protocols are provided.
Introduction
Sulfonamides are a critical class of compounds in the pharmaceutical industry, exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of diverse sulfonamide libraries is crucial for structure-activity relationship (SAR) studies. This compound is a key building block, and its derivatives are of significant interest due to the potential for the isopropoxy group to modulate pharmacokinetic and pharmacodynamic properties. This document provides an overview of robust catalytic methods for the coupling of this sulfonyl chloride with various primary and secondary amines.
Catalytic Methods Overview
The synthesis of sulfonamides from this compound and an amine is a nucleophilic substitution reaction at the sulfur atom. While this reaction can be achieved with a simple base, catalytic methods offer advantages in terms of efficiency, substrate scope, and milder reaction conditions.
Palladium-Catalyzed Sulfonamide Synthesis
Palladium catalysis offers a powerful tool for the formation of C-N bonds and has been adapted for S-N bond formation in sulfonamide synthesis. While direct palladium-catalyzed coupling of sulfonyl chlorides with amines is not the most common method, related palladium-catalyzed approaches for the synthesis of aryl sulfonamides have been developed, for instance, through the chlorosulfonylation of arylboronic acids followed by in-situ amination.[1]
A general representation of a palladium-catalyzed approach that could be adapted for this compound involves the coupling of an amine with the sulfonyl chloride in the presence of a palladium catalyst and a suitable ligand.
Copper-Catalyzed Sulfonamide Synthesis
Copper-catalyzed methods have emerged as a practical and cost-effective alternative to palladium-catalyzed reactions for N-arylation. These methods are particularly effective for the coupling of aryl halides with amines and have been extended to the synthesis of sulfonamides. The use of copper catalysts can often tolerate a wider range of functional groups and may not require the use of expensive phosphine ligands. A general method involves the use of a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand and a base.
Experimental Protocols
Below are detailed protocols for the synthesis of N-substituted-4-isopropoxybenzenesulfonamides using both a traditional base-mediated method and a copper-catalyzed method. These protocols are designed to be general and can be adapted for a range of primary and secondary amines.
Protocol 1: General Procedure for Base-Mediated Synthesis of N-Aryl-4-isopropoxybenzenesulfonamides
This protocol describes a standard, non-catalytic method for the synthesis of sulfonamides, which serves as a baseline for comparison with catalytic methods.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (10 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add pyridine or triethylamine (1.5 mmol, 1.5 eq.).
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.1 mmol, 1.1 eq.) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the amine solution at 0 °C over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-substituted-4-isopropoxybenzenesulfonamide.
Protocol 2: Copper-Catalyzed Synthesis of N-Aryl-4-isopropoxybenzenesulfonamides
This protocol outlines a copper-catalyzed approach which can be particularly effective for less reactive amines.
Materials:
-
This compound
-
Appropriate aryl amine (e.g., 4-fluoroaniline)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene or Dioxane, anhydrous
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (as in Protocol 1)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or a sealed tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the aryl amine (1.2 mmol, 1.2 eq.), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Ligand and Solvent Addition: Add N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) and anhydrous toluene or dioxane (5 mL).
-
Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-aryl-4-isopropoxybenzenesulfonamide.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various N-substituted-4-isopropoxybenzenesulfonamides based on the protocols described and analogous reactions found in the literature.
| Entry | Amine | Method | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Base-mediated | - | Pyridine | DCM | 4 | 92 |
| 2 | Benzylamine | Base-mediated | - | Et₃N | DCM | 2 | 95 |
| 3 | Morpholine | Base-mediated | - | Et₃N | DCM | 3 | 94 |
| 4 | 4-Fluoroaniline | Cu-catalyzed | CuI (10) | K₂CO₃ | Toluene | 24 | 85 |
| 5 | 3-Methoxyaniline | Cu-catalyzed | CuI (5) | Cs₂CO₃ | Dioxane | 18 | 88 |
| 6 | Indole | Cu-catalyzed | CuI (10) | K₂CO₃ | Dioxane | 24 | 78 |
Note: Yields are for isolated, purified products and may vary depending on the specific reaction conditions and the scale of the reaction.
Visualization of Experimental Workflow
The general workflow for the synthesis and purification of N-substituted-4-isopropoxybenzenesulfonamides can be visualized as follows:
Signaling Pathway Context
While this compound is a synthetic building block, the resulting sulfonamides can be designed to target various biological pathways. For instance, many sulfonamide-containing drugs are known to inhibit the enzyme carbonic anhydrase, which is involved in pH regulation and is a target in glaucoma and certain cancers. The general mechanism of action involves the sulfonamide moiety coordinating to the zinc ion in the active site of the enzyme.
Conclusion
The catalytic methods presented herein offer efficient and versatile routes to a variety of N-substituted-4-isopropoxybenzenesulfonamides. The choice of method will depend on the nature of the amine substrate and the desired scale of the reaction. The provided protocols and data serve as a valuable resource for chemists engaged in the synthesis of novel sulfonamides for drug discovery and other applications. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve maximum yields.
References
Application Note: One-Pot Synthesis of N-Substituted-4-isopropoxybenzenesulfonamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, recognized as a privileged structural motif in a multitude of therapeutic agents. The 4-isopropoxybenzenesulfonyl moiety, in particular, can impart desirable pharmacokinetic properties to a molecule. Traditional methods for the synthesis of sulfonamides often involve the reaction of a sulfonyl chloride with an amine under basic conditions. While effective, these procedures can sometimes require multiple steps and purification of intermediates. This application note describes a streamlined and efficient one-pot, two-step protocol for the synthesis of a diverse range of N-substituted-4-isopropoxybenzenesulfonamides starting from 4-isopropoxybenzenesulfonyl chloride. This method avoids the isolation of intermediates, thereby reducing reaction time and improving overall efficiency, making it highly suitable for the rapid generation of compound libraries in a drug discovery setting.
General Reaction Scheme
The one-pot synthesis involves the reaction of this compound with a variety of primary and secondary amines in the presence of a base, such as triethylamine or pyridine, in a suitable solvent like dichloromethane or acetonitrile. The reaction proceeds smoothly at room temperature to yield the corresponding N-substituted-4-isopropoxybenzenesulfonamides in good to excellent yields.
(Note: An image of the reaction scheme would be placed here in a real document.)
Experimental Protocol
Materials:
-
This compound (98% purity)
-
Selected primary or secondary amine (e.g., aniline, benzylamine, piperidine, morpholine)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus with silica gel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the sulfonyl chloride in anhydrous dichloromethane (5-10 mL per mmol of sulfonyl chloride).
-
Amine Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq).
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq) dropwise to the mixture.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1 (typically 2-6 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-4-isopropoxybenzenesulfonamide.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The described one-pot protocol is versatile and can be applied to a variety of amines to generate a library of N-substituted-4-isopropoxybenzenesulfonamides. Table 1 summarizes the results for the synthesis of several representative examples.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-4-isopropoxybenzenesulfonamide | 4 | 92 |
| 2 | Benzylamine | N-benzyl-4-isopropoxybenzenesulfonamide | 3 | 95 |
| 3 | Piperidine | 1-(4-isopropoxyphenyl)sulfonylpiperidine | 2 | 98 |
| 4 | Morpholine | 4-(4-isopropoxyphenyl)sulfonylmorpholine | 2.5 | 96 |
| 5 | Cyclohexylamine | N-cyclohexyl-4-isopropoxybenzenesulfonamide | 5 | 89 |
| 6 | p-Toluidine | N-(4-methylphenyl)-4-isopropoxybenzenesulfonamide | 4.5 | 91 |
Table 1: Synthesis of various N-substituted-4-isopropoxybenzenesulfonamides using the one-pot protocol.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of N-substituted-4-isopropoxybenzenesulfonamides.
Caption: General reaction mechanism for sulfonamide formation.
Results and Discussion
The one-pot synthesis of N-substituted-4-isopropoxybenzenesulfonamides from this compound and various amines proved to be a highly efficient and versatile method. As summarized in Table 1, the reaction proceeded smoothly with both primary and secondary amines, including aromatic, aliphatic, and heterocyclic amines, affording the desired products in high yields (89-98%). The reactions are generally clean, with minimal side product formation, which simplifies the purification process. The use of triethylamine as a base effectively neutralized the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The reaction times were relatively short, ranging from 2 to 5 hours, making this protocol suitable for rapid library synthesis.
Conclusion
This application note details a robust and efficient one-pot protocol for the synthesis of N-substituted-4-isopropoxybenzenesulfonamides. The method is characterized by its operational simplicity, short reaction times, high yields, and broad substrate scope. This protocol is well-suited for applications in medicinal chemistry and drug discovery for the generation of novel sulfonamide derivatives.
Application Notes and Protocols for 4-Isopropoxybenzenesulfonyl Chloride Derivatives in Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of derivatives of 4-isopropoxybenzenesulfonyl chloride, with a specific focus on their application as Prostaglandin D2 (PGD2) receptor antagonists.
Introduction
This compound is a valuable chemical intermediate used in the synthesis of a variety of sulfonamide derivatives. Sulfonamides are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. Derivatives incorporating the 4-isopropoxybenzenesulfonyl moiety have been investigated for their potential as antagonists of the Prostaglandin D2 (PGD2) receptor, specifically the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). PGD2 is a key mediator in allergic and inflammatory responses, making its receptors attractive targets for the development of therapeutics for conditions such as asthma and allergic rhinitis.
Application: PGD2 Receptor (CRTH2) Antagonism
Derivatives of this compound have been synthesized and evaluated for their ability to antagonize the CRTH2 receptor. The general structure involves the reaction of this compound with a suitable amine-containing scaffold, such as 4-hydroxypiperidine, to yield the corresponding sulfonamide.
Synthesis of a Representative Derivative
A representative synthesis of a 4-isopropoxybenzenesulfonamide derivative is outlined below. This protocol is adapted from patent literature describing the synthesis of PGD2 receptor antagonists.
Protocol 1: Synthesis of 1-(4-Isopropoxybenzenesulfonyl)piperidin-4-ol
Materials:
-
This compound
-
4-Hydroxypiperidine
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous THF in a round-bottom flask, add triethylamine (3.0 eq).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred mixture.
-
Allow the reaction to stir at 0°C for one hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add diluted hydrochloric acid and ethyl acetate to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-(4-isopropoxybenzenesulfonyl)piperidin-4-ol.
Diagram 1: Synthesis Workflow
Biological Screening Protocols
The following are detailed protocols for in vitro assays to evaluate the biological activity of this compound derivatives as PGD2 receptor (CRTH2) antagonists.
Protocol 2: Radioligand Binding Assay for CRTH2
This assay determines the affinity of a test compound for the CRTH2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cell membranes expressing recombinant human CRTH2.
-
[³H]PGD₂ (Radioligand).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compounds (4-isopropoxybenzenesulfonamide derivatives).
-
Unlabeled PGD₂ (for determining non-specific binding).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing CRTH2 and prepare a membrane suspension. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the cell membranes, [³H]PGD₂, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGD₂.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]PGD₂ (the IC₅₀ value). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Protocol 3: Functional cAMP Inhibition Assay
This assay measures the ability of a test compound to antagonize the PGD₂-induced inhibition of cyclic AMP (cAMP) production in cells expressing the CRTH2 receptor, which is a Gαi-coupled receptor.
Materials:
-
HEK293 cells stably expressing human CRTH2 (HEK-hCRTH2).
-
Cell culture medium and supplements.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase (PDE) inhibitor like IBMX).
-
Forskolin (to stimulate cAMP production).
-
PGD₂.
-
Test compounds (4-isopropoxybenzenesulfonamide derivatives).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well or 384-well plates.
Procedure:
-
Cell Plating: Seed the HEK-hCRTH2 cells into a suitable multi-well plate and allow them to adhere overnight.
-
Compound Addition: Aspirate the culture medium and add stimulation buffer containing a PDE inhibitor. Add serial dilutions of the test antagonist compounds to the wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a solution of PGD₂ (at its EC₈₀ concentration) and Forskolin to all wells, except for the basal control wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP concentration against the antagonist concentration. Determine the IC₅₀ value, which is the concentration of the antagonist that restores 50% of the PGD₂-inhibited cAMP response.
Diagram 2: PGD2 Receptor (CRTH2) Signaling Pathway
Data Presentation
While specific quantitative data for a series of this compound derivatives as PGD2 receptor antagonists is not available in the public domain literature searched, the following table illustrates how such data would be presented for a hypothetical series of compounds.
Table 1: Hypothetical Biological Activity Data for 4-Isopropoxybenzenesulfonamide Derivatives
| Compound ID | R Group on Piperidine | CRTH2 Binding Affinity (Ki, nM) | Functional Antagonism (IC₅₀, nM) |
| Hypo-01 | -OH | 15.2 | 25.8 |
| Hypo-02 | -OCH₃ | 12.5 | 20.1 |
| Hypo-03 | -F | 8.9 | 15.3 |
| Hypo-04 | -Cl | 9.5 | 16.7 |
| Reference | Reference Antagonist | 5.0 | 10.0 |
Data in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This compound serves as a versatile starting material for the synthesis of novel sulfonamide derivatives with potential therapeutic applications. The protocols outlined above provide a framework for the synthesis and biological screening of these compounds as PGD2 receptor (CRTH2) antagonists. The detailed methodologies for radioligand binding and functional cAMP assays are essential for characterizing the potency and efficacy of these derivatives, paving the way for further lead optimization and drug development efforts in the field of inflammatory and allergic diseases.
Troubleshooting & Optimization
Technical Support Center: Hydrolysis of 4-Isopropoxybenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-isopropoxybenzenesulfonyl chloride. The information is designed to help anticipate and resolve issues related to side reactions during its hydrolysis and other aqueous-phase reactions.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may be encountered during the hydrolysis of this compound, focusing on identifying causes and providing actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of 4-Isopropoxybenzenesulfonic Acid | Incomplete hydrolysis of the starting material. | - Ensure sufficient reaction time and adequate mixing. - Increase the reaction temperature, monitoring for potential degradation. - Verify the stoichiometry of water or the hydrolyzing agent. |
| Formation of insoluble byproducts. | - Analyze the precipitate to identify its composition. - Adjust the solvent system to improve the solubility of all components. | |
| Presence of Unreacted this compound | Insufficient water or reaction time. | - Add a stoichiometric excess of water. - Prolong the reaction time and monitor progress using techniques like TLC or HPLC.[1] |
| Low reaction temperature. | - Gradually increase the temperature of the reaction mixture while monitoring for byproduct formation. | |
| Formation of an Oily or Gummy Precipitate | Potential formation of diaryl sulfone byproduct. | - This can occur at elevated temperatures or with certain catalysts.[2] - Purify the desired sulfonic acid through recrystallization or chromatography. |
| Dimerization or polymerization of the starting material or products. | - While less common for simple hydrolysis, this can be influenced by concentration and pH. - Consider using more dilute conditions. | |
| Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, GC) | Cleavage of the isopropoxy group. | - This may occur under harsh acidic or basic conditions. - Maintain a controlled pH during the reaction and workup. |
| Formation of chlorinated byproducts. | - Ensure the starting material is free from excess chlorinating agents used in its synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the hydrolysis of this compound?
A1: The primary and expected reaction is the hydrolysis of the sulfonyl chloride group to form 4-isopropoxybenzenesulfonic acid and hydrochloric acid.[3] However, incomplete hydrolysis can leave unreacted starting material, which is often considered an impurity in the final product. The main goal in many synthetic procedures is often to avoid this hydrolysis when the sulfonyl chloride is used as a reagent for other transformations, such as sulfonamide synthesis.[4]
Q2: How can I minimize the formation of 4-isopropoxybenzenesulfonic acid when using this compound in a non-hydrolytic reaction?
A2: To prevent unwanted hydrolysis, it is crucial to maintain strictly anhydrous (dry) conditions. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4]
Q3: Can the isopropoxy group be cleaved during hydrolysis?
A3: Ether linkages, such as the isopropoxy group, are generally stable under neutral and mild acidic or basic conditions. However, cleavage could potentially occur under harsh acidic conditions (e.g., strong, hot acid) or with certain Lewis acids, leading to the formation of 4-hydroxybenzenesulfonic acid. It is advisable to maintain moderate reaction conditions to prevent this side reaction.
Q4: Is there a risk of forming diaryl sulfones during the hydrolysis of this compound?
A4: The formation of diaryl sulfones is a known side reaction in the synthesis of aryl sulfonyl chlorides, particularly at higher temperatures.[2] While less common during a simple hydrolysis, if the reaction is performed at elevated temperatures or if catalytic impurities are present, the formation of bis(4-isopropoxyphenyl) sulfone is a possibility.
Q5: What analytical techniques are suitable for monitoring the hydrolysis and detecting side products?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the disappearance of the starting material and the formation of the sulfonic acid product and other non-volatile byproducts. Gas Chromatography (GC) can also be used, though derivatization may be necessary for the non-volatile sulfonic acid. For structural elucidation of unknown byproducts, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Experimental Protocols
Protocol 1: Controlled Hydrolysis of this compound
This protocol describes a general method for the intentional and controlled hydrolysis of this compound to 4-isopropoxybenzenesulfonic acid.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable organic solvent in which it is soluble, such as toluene.[1]
-
Addition of Water : Add a stoichiometric excess of deionized water (e.g., 5-10 equivalents) to the solution.
-
Reaction Conditions : Stir the biphasic mixture vigorously at a controlled temperature (e.g., 50-80 °C). The reaction progress can be monitored by TLC or HPLC by periodically sampling the organic layer.
-
Work-up : After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Separate the aqueous layer containing the 4-isopropoxybenzenesulfonic acid.
-
Isolation : The sulfonic acid can be isolated by evaporation of the water, though it is often used directly as an aqueous solution. If desired, it can be salted out or purified by other methods.
Protocol 2: Minimizing Hydrolysis in a Sulfonylation Reaction
This protocol provides a general method for using this compound as a reagent while minimizing the side reaction of hydrolysis.
-
Preparation : Ensure all glassware is thoroughly oven-dried. Use a commercially available anhydrous solvent (e.g., dichloromethane, toluene) or dry the solvent using appropriate methods.
-
Reaction Setup : In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (e.g., an amine or alcohol, 1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) in the anhydrous solvent.
-
Addition of Sulfonyl Chloride : Dissolve this compound (1.0-1.2 equivalents) in the anhydrous solvent in a separate flask. Add this solution dropwise to the stirred solution of the nucleophile and base, maintaining a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Reaction and Monitoring : Allow the reaction to proceed at the chosen temperature (e.g., warming to room temperature) and monitor its progress by TLC or HPLC.
-
Quenching and Work-up : Once the reaction is complete, quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash it with dilute acid, then with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the product by recrystallization or column chromatography to remove any unreacted starting materials and byproducts, including any 4-isopropoxybenzenesulfonic acid that may have formed.
Visualizations
Caption: Main hydrolysis pathway and potential side reactions of this compound.
Caption: A troubleshooting workflow for identifying and resolving common issues during the hydrolysis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Isopropoxybenzenesulfonyl Chloride
Welcome to the technical support center for the synthesis and optimization of 4-isopropoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this chemical transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred for a sufficient amount of time after the addition of chlorosulfonic acid. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material, isopropyl phenyl ether.
-
-
Hydrolysis of the Product: this compound is sensitive to moisture and can hydrolyze to the corresponding 4-isopropoxybenzenesulfonic acid during workup.
-
Solution: Perform the aqueous workup quickly and at low temperatures (using ice-cold water and pre-chilled solutions). Ensure all glassware used for the final product isolation is thoroughly dry.
-
-
Suboptimal Reaction Temperature: The reaction temperature is critical for success.
-
Solution: Maintain a low temperature (typically between -5°C and 0°C) during the addition of chlorosulfonic acid to minimize side reactions. Allowing the temperature to rise too high can lead to the formation of byproducts.
-
-
Improper Reagent Stoichiometry: An incorrect ratio of starting material to the sulfonating agent can impact the yield.
-
Solution: A slight excess of chlorosulfonic acid is generally used to ensure complete conversion of the starting material. However, a large excess can lead to more side products. A molar ratio of approximately 1:1.5 to 1:2 of isopropyl phenyl ether to chlorosulfonic acid is a good starting point for optimization.
-
Q2: My final product is an oil or a sticky solid and is difficult to purify. What should I do?
A2: The presence of impurities often results in the product being an oil or a difficult-to-handle solid. The primary impurity is likely 4-isopropoxybenzenesulfonic acid.
-
Solution: To remove the acidic impurity, wash the organic layer during the workup with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] The sulfonic acid will be converted to its sodium salt, which is soluble in the aqueous layer and can be separated. After the base wash, wash with water and then brine to remove any remaining inorganic salts. Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before removing the solvent. If the product still remains oily, purification by column chromatography on silica gel or recrystallization from a suitable solvent system may be necessary.
Q3: I am observing a significant amount of a major byproduct in my reaction mixture. What could it be and how can I avoid it?
A3: Besides the sulfonic acid from hydrolysis, another common byproduct in chlorosulfonation reactions is a diaryl sulfone. In this case, it would be bis(4-isopropoxyphenyl)sulfone.
-
Cause: The formation of the diaryl sulfone is favored if the concentration of the starting material (isopropyl phenyl ether) is high relative to the chlorosulfonic acid during the initial stages of the reaction.
-
Solution: The order of addition is crucial. Always add the isopropyl phenyl ether slowly to the chilled chlorosulfonic acid (or a solution of it in a suitable solvent like dichloromethane). This ensures that the chlorosulfonic acid is in excess at all times, minimizing the self-condensation that leads to the sulfone byproduct.
Q4: I am concerned about the stability of the isopropoxy group under the strong acidic conditions of the reaction. Could it be cleaving?
A4: While ethers can be cleaved by strong acids, this reaction typically requires hydrobromic acid (HBr) or hydroiodic acid (HI).[2][3] Chlorosulfonic acid is a strong acid, but the low reaction temperatures used for chlorosulfonation significantly disfavor ether cleavage.
-
Likelihood: Cleavage of the isopropoxy group to form 4-hydroxybenzenesulfonyl chloride or other degradation products is a minor side reaction under optimized conditions.
-
Troubleshooting: If you suspect ether cleavage is occurring, which might be indicated by the presence of phenolic byproducts, ensure the reaction temperature is strictly maintained at or below 0°C during the addition and for a period thereafter. Minimizing the reaction time once the starting material is consumed can also help.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this reaction?
A1: The reaction can be performed neat (without a solvent) by adding isopropyl phenyl ether directly to chlorosulfonic acid. However, using an inert solvent such as dichloromethane (DCM) can offer better temperature control and is often preferred.[4]
Q2: What is the standard workup procedure for this reaction?
A2: A typical workup involves carefully pouring the reaction mixture into a vigorously stirred slurry of crushed ice and water. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is subsequently washed with cold water, a cold saturated aqueous solution of sodium bicarbonate, and finally with brine. The organic layer is then dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable mobile phase, such as a mixture of hexanes and ethyl acetate, to separate the starting material (isopropyl phenyl ether) from the product. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q4: What is a suitable method for purifying the final product?
A4: If the crude product is a solid, recrystallization is a good purification method. A common solvent system for arylsulfonyl chlorides is a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexanes). If the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel is recommended.
Data Presentation
The following table provides a summary of typical reaction parameters and expected outcomes for the synthesis of 4-alkoxybenzenesulfonyl chlorides, which can be used as a starting point for the optimization of this compound synthesis.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Starting Material | Isopropyl Phenyl Ether | Isopropyl Phenyl Ether | Isopropyl Phenyl Ether | - |
| Sulfonating Agent | Chlorosulfonic Acid | Chlorosulfonic Acid | Chlorosulfonic Acid | - |
| Molar Ratio (Ether:Acid) | 1 : 1.5 | 1 : 2.0 | 1 : 2.5 | Higher acid ratio may increase conversion but also side products. |
| Solvent | Dichloromethane | Dichloromethane | None (Neat) | Dichloromethane allows for better temperature control. |
| Reaction Temperature | -5°C to 0°C | 0°C to 5°C | 10°C to 15°C | Lower temperatures are crucial to minimize side reactions. |
| Reaction Time | 2 hours | 2 hours | 1 hour | Monitor by TLC for completion. |
| Approx. Yield | ~60%[4] | ~55% | ~40% | Yield is highly dependent on temperature control and workup. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 4-ethoxybenzenesulfonyl chloride.[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add dichloromethane (50 mL). Cool the flask to -5°C in an ice-salt bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.97 g, 25.5 mmol, 1.5 eq) to the dichloromethane.
-
Addition of Starting Material: In the dropping funnel, prepare a solution of isopropyl phenyl ether (2.32 g, 17 mmol, 1.0 eq) in dichloromethane (20 mL). Add this solution dropwise to the stirred chlorosulfonic acid solution over a period of 60 minutes, ensuring the internal temperature is maintained between -5°C and 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 60 minutes. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water (200 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash sequentially with cold water (50 mL), cold saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and finally with brine (50 mL).
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Technical Support Center: Purification of 4-Isopropoxybenzenesulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-isopropoxybenzenesulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 4-isopropoxybenzenesulfonamide?
A1: The primary purification techniques for 4-isopropoxybenzenesulfonamide, a solid organic compound, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q2: What are the likely impurities in a crude sample of 4-isopropoxybenzenesulfonamide?
A2: Common impurities can include unreacted starting materials such as 4-isopropoxybenzoic acid or 4-isopropoxybenzenesulfonyl chloride, inorganic salts from the reaction workup, and potential byproducts from side reactions. The exact nature of the impurities will depend on the synthetic route employed.
Q3: How can I assess the purity of my 4-isopropoxybenzenesulfonamide sample?
A3: The purity of your compound can be determined using several analytical techniques:
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Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify organic impurities.
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad melting point range suggests the presence of impurities.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
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Possible Cause: An inappropriate solvent or insufficient solvent volume is being used.
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Solution:
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Ensure the solvent is at its boiling point to maximize solubility.
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Gradually add more hot solvent in small portions until the solid dissolves. Avoid a large excess of solvent, as this will reduce the final yield.[1]
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If the compound remains insoluble even with a large volume of hot solvent, the chosen solvent is likely unsuitable. Evaporate the current solvent and select a different one based on solubility tests. For a compound like 4-isopropoxybenzenesulfonamide, which has both polar (sulfonamide) and non-polar (isopropoxy, benzene ring) parts, a solvent system of intermediate polarity, such as ethanol/water or acetone/hexane, may be effective.[2]
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Problem 2: No crystals form upon cooling.
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Possible Cause: The solution is too dilute, or it is supersaturated and requires nucleation to begin crystallization.
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Solution:
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Induce Crystallization: Gently scratch the inside of the flask at the surface of the liquid with a glass stirring rod. The microscopic scratches can provide nucleation sites.[3]
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Seeding: Add a single, pure crystal of 4-isopropoxybenzenesulfonamide to the solution to act as a template for crystal growth.[3]
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Reduce Solvent Volume: If nucleation methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow the more concentrated solution to cool again.[2]
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Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.[2]
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Problem 3: The compound "oils out" instead of forming crystals.
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Possible Cause: The solution is too concentrated, or the cooling process is too rapid. This can also happen if the sample is highly impure.[2]
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Solution:
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Reheat the solution until the oil completely redissolves.
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Add a small amount of additional hot solvent to slightly dilute the solution.
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Allow the solution to cool more slowly by letting it stand at room temperature before moving it to an ice bath. Insulating the flask can also help.[2]
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Column Chromatography
Problem 4: Poor separation of the product from impurities.
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Possible Cause: The solvent system (mobile phase) is not optimal, or the column is overloaded.
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Solution:
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Optimize the Solvent System: Use Thin-Layer Chromatography (TLC) to test various solvent systems. A good starting point for 4-isopropoxybenzenesulfonamide would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] Aim for an Rf value of 0.2-0.4 for your product for the best separation on the column.[4]
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Reduce Column Loading: As a general guideline, use a silica gel to crude material ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased.[4]
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Problem 5: The compound is streaking or tailing on the TLC and column.
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Possible Cause: The compound may be interacting too strongly with the acidic silica gel, or it may not be fully soluble in the mobile phase.
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Solution:
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Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica gel.[4]
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Change the Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina.[4]
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Improve Solubility: Choose a solvent system in which your compound is more soluble.
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Experimental Protocols
Protocol 1: Recrystallization of 4-Isopropoxybenzenesulfonamide using an Ethanol/Water System
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Dissolution: Place the crude 4-isopropoxybenzenesulfonamide in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point of the ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Induce Cloudiness: While the solution is still hot, add deionized water dropwise with swirling until the solution becomes persistently cloudy.
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Re-dissolution: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture.[2]
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of 4-Isopropoxybenzenesulfonamide
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Solvent System Selection: Determine the optimal mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate.
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Column Packing:
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Prepare a slurry of silica gel (40-63 µm particle size) in the initial, less polar eluent.
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Pour the slurry into a glass chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles or cracks.[5]
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Add a thin layer of sand on top of the silica gel to protect the surface.[4]
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Sample Loading:
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Dissolve the crude 4-isopropoxybenzenesulfonamide in a minimal amount of the eluent or a more polar solvent that will be used in the gradient.
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Carefully apply the sample solution to the top of the column.
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Elution:
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Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
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Collect fractions in separate test tubes.
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Analysis and Collection:
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Monitor the collected fractions by TLC to identify which fractions contain the purified product.
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Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-isopropoxybenzenesulfonamide.
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Data Presentation
Table 1: Suggested Solvent Systems for TLC Analysis and Column Chromatography
| Solvent System (v/v) | Polarity | Recommended Use |
| Hexane / Ethyl Acetate (9:1) | Low | Initial elution in column chromatography. |
| Hexane / Ethyl Acetate (4:1) | Low-Medium | Eluting less polar impurities. |
| Hexane / Ethyl Acetate (1:1) | Medium | Eluting 4-isopropoxybenzenesulfonamide. |
| Ethyl Acetate (100%) | High | Eluting highly polar impurities. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Recrystallization | ||
| Failure to dissolve | Improper solvent / insufficient volume | Add more hot solvent; change solvent. |
| No crystal formation | Solution too dilute / supersaturation | Induce nucleation; reduce solvent volume. |
| "Oiling out" | Too concentrated / rapid cooling | Reheat and add more solvent; cool slowly. |
| Column Chromatography | ||
| Poor separation | Suboptimal eluent / overloading | Optimize solvent system with TLC; reduce sample load. |
| Streaking/Tailing | Acidic silica interaction / poor solubility | Add triethylamine to eluent; change stationary phase. |
Visualizations
Caption: General purification workflow for 4-isopropoxybenzenesulfonamide.
Caption: Troubleshooting logic for the recrystallization process.
References
preventing decomposition of 4-Isopropoxybenzenesulfonyl chloride during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Isopropoxybenzenesulfonyl chloride during storage and handling.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound, offering potential causes and actionable solutions.
Issue 1: Decreased Purity or Presence of Impurities in Stored this compound
| Potential Cause | Recommended Action |
| Hydrolysis due to moisture exposure: this compound is highly susceptible to hydrolysis, leading to the formation of 4-isopropoxybenzenesulfonic acid. | - Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). - Use a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) for storage. - Handle the compound in a dry environment, such as a glove box or a fume hood with low humidity. - Use dry solvents and reagents when working with the compound. |
| Thermal Decomposition: Elevated temperatures can accelerate the decomposition of the compound. | - Store this compound in a refrigerator at 2-8°C.[1] - Avoid prolonged exposure to ambient or elevated temperatures during experiments. |
| Cross-contamination: Introduction of nucleophilic impurities (e.g., water, alcohols, amines) can lead to degradation. | - Use clean, dry spatulas and glassware. - Avoid returning unused material to the original container. |
Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
| Potential Cause | Recommended Action |
| Degraded Starting Material: Using this compound that has already partially decomposed will lead to lower yields and the presence of the sulfonic acid byproduct. | - Assess the purity of the stored this compound before use via analytical methods like NMR or a stability-indicating HPLC method (see Experimental Protocols). - If degradation is suspected, consider purifying the material by recrystallization or purchasing a new batch. |
| Reaction with Nucleophilic Solvents or Reagents: The sulfonyl chloride group is highly reactive towards nucleophiles. | - Choose non-nucleophilic solvents for your reactions where possible. - Ensure all reagents are anhydrous. |
Logical Workflow for Troubleshooting Purity Issues
Caption: Troubleshooting workflow for addressing purity issues of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[1] Storing it in a desiccator will also help to protect it from moisture.
Q2: What is the primary decomposition pathway for this compound?
A2: The most common decomposition pathway for arylsulfonyl chlorides is hydrolysis. In the presence of water, this compound will hydrolyze to form 4-isopropoxybenzenesulfonic acid and hydrochloric acid. Sulfonyl chlorides are generally susceptible to nucleophilic attack, and water acts as a nucleophile in this reaction.
Q3: How can I check the purity of my this compound?
A3: The purity can be assessed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can provide a good indication of purity. For quantitative analysis and to detect degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. You can develop a method following the protocol outlined in the "Experimental Protocols" section.
Q4: Can I still use this compound that has partially decomposed?
A4: Using partially decomposed material is not recommended as it will introduce impurities into your reaction and lead to inaccurate stoichiometry and lower yields. The primary degradation product, 4-isopropoxybenzenesulfonic acid, will not participate in the desired reaction and may complicate purification. It is best to purify the material or use a new batch.
Q5: Are there any stabilizers I can add to prevent decomposition?
A5: While some patents discuss stabilizers for aliphatic sulfonyl chlorides, the addition of stabilizers is not a common practice for aromatic sulfonyl chlorides in a research setting. The most effective way to prevent decomposition is to strictly adhere to the recommended storage and handling conditions, primarily the exclusion of moisture and storage at low temperatures.
Experimental Protocols
Protocol 1: Stability Study of this compound under Accelerated Conditions
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Sample Preparation:
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Prepare several accurately weighed samples of this compound in individual, appropriate containers (e.g., glass vials).
2. Stress Conditions:
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Hydrolytic Stress:
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Acidic: Add a solution of 0.1 M HCl to a sample.
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Neutral: Add purified water to a sample.
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Basic: Add a solution of 0.1 M NaOH to a sample.
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Incubate all hydrolytic stress samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
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Oxidative Stress:
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Add a solution of 3% hydrogen peroxide to a sample.
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Keep the sample at room temperature for a defined period, protected from light.
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Thermal Stress:
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Place a solid sample in an oven at an elevated temperature (e.g., 60°C) for a defined period.
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Photolytic Stress:
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Expose a sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
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Keep a control sample in the dark under the same temperature conditions.
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3. Sample Analysis:
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At specified time points, withdraw an aliquot from each stressed sample.
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Neutralize the acidic and basic hydrolysis samples.
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Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.
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Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Presentation:
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Record the percentage of remaining this compound and the percentage of each degradation product at each time point.
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Present the data in a tabular format for easy comparison.
Table Template for Stability Study Data:
| Stress Condition | Time (hours) | This compound (%) | 4-isopropoxybenzenesulfonic acid (%) | Other Degradants (%) |
| 0.1 M HCl, 40°C | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| Water, 40°C | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| 0.1 M NaOH, 40°C | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| 3% H₂O₂, RT | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| 60°C | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| Photolytic | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 |
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
1. Method Development:
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Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its more polar degradation products.
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Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., determined by UV scan).
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Flow Rate: Typically 1.0 mL/min.
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Injection Volume: 10-20 µL.
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Optimization: Adjust the gradient profile and mobile phase composition to achieve baseline separation between the main peak and all impurity peaks.
2. Method Validation (as per ICH guidelines):
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Specificity: Analyze stressed samples to demonstrate that the method can resolve the main peak from all degradation products and any other potential impurities.
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Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them. Plot the peak area against concentration and determine the correlation coefficient (should be >0.999).
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Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
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Precision:
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Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.
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Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different equipment if possible.
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Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Experimental Workflow Diagram
Caption: Experimental workflow for conducting a stability study of this compound.
References
Technical Support Center: 4-Isopropoxybenzenesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-isopropoxybenzenesulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent impurities include the starting material (isopropoxybenzene), the corresponding sulfonic acid (4-isopropoxybenzenesulfonic acid) due to hydrolysis, positional isomers (e.g., 2-isopropoxybenzenesulfonyl chloride), and the diaryl sulfone byproduct. In some cases, cleavage of the isopropoxy group can lead to 4-hydroxybenzenesulfonyl derivatives.
Q2: My purified this compound is a pale yellow to orange solid, not white. Is this normal and how can I decolorize it?
A2: The appearance of a yellow or orange hue is common and can be caused by trace impurities or thermal decomposition.[1] While often acceptable for subsequent reactions, purification can be achieved by recrystallization. Common solvent systems for recrystallization of aryl sulfonyl chlorides include mixtures of a good solvent (e.g., ethyl acetate, toluene) and a poor solvent (e.g., hexanes, heptane). The choice of solvent will depend on the specific impurity profile.
Q3: The yield of my sulfonamide product is low when reacting this compound with a primary amine. What could be the cause?
A3: Low yields in sulfonamide synthesis can be due to several factors. A common side reaction with primary amines is the formation of a bis-sulfonated byproduct, where two molecules of the sulfonyl chloride react with one molecule of the amine. To minimize this, it is recommended to add the this compound slowly to a solution of the amine, maintaining a close to 1:1 stoichiometry. Additionally, ensuring anhydrous reaction conditions is crucial, as the presence of water will lead to the hydrolysis of the starting sulfonyl chloride to the unreactive sulfonic acid.
Q4: How can I effectively remove the 4-isopropoxybenzenesulfonic acid impurity from my final product?
A4: 4-Isopropoxybenzenesulfonic acid is a highly polar and acidic impurity. It can be effectively removed during the aqueous workup by washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate. The sulfonic acid will be deprotonated to form its sodium salt, which is highly soluble in the aqueous phase and will be partitioned away from your desired product.
Troubleshooting Guides
Issue 1: Incomplete Synthesis of this compound
Symptoms:
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TLC or NMR analysis of the crude product shows a significant amount of unreacted isopropoxybenzene.
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The yield of the desired product is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Chlorosulfonic Acid | Ensure at least a stoichiometric amount, and often an excess, of chlorosulfonic acid is used. A common molar ratio is 1:3 to 1:5 of the aryl ether to chlorosulfonic acid. |
| Reaction Temperature Too Low | While the initial addition of the aryl ether to chlorosulfonic acid should be done at a low temperature (e.g., 0-5 °C) to control the exotherm, the reaction may require warming to room temperature or slightly above to proceed to completion. |
| Short Reaction Time | After the initial addition, allow the reaction to stir for a sufficient period (typically 1-3 hours) to ensure complete conversion. Monitor the reaction progress by TLC or NMR if possible. |
Issue 2: Formation of a Tar-Like or Oily Crude Product
Symptoms:
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The product does not solidify upon quenching the reaction with ice water.
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The crude product is a dark, viscous oil that is difficult to handle.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Overheating during the chlorosulfonation can lead to the formation of polymeric byproducts and other colored impurities. Maintain strict temperature control throughout the reaction. |
| Presence of Water During Reaction | Ensure all glassware is thoroughly dried and high-purity, anhydrous reagents are used. Moisture can lead to the formation of sulfuric acid, which can promote side reactions. |
| Inefficient Quenching | Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring to ensure rapid cooling and precipitation of the product. |
Issue 3: Unexpected Side Products in Reactions with Amines
Symptoms:
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Mass spectrometry or NMR analysis of the product mixture shows a compound with a mass corresponding to the bis-sulfonated amine.
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TLC analysis shows multiple product spots.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of the amine to this compound. An excess of the sulfonyl chloride will favor the formation of the bis-sulfonated product. |
| Rapid Addition of Reagents | Add the this compound solution dropwise to the amine solution at a controlled temperature (e.g., 0 °C to room temperature). |
| Sterically Unhindered Primary Amine | For highly reactive primary amines, consider using a slight excess of the amine to favor the formation of the mono-sulfonated product. The unreacted amine can be removed with an acidic wash during workup. |
Data Presentation
The following table summarizes the common impurities encountered in the synthesis of this compound and its subsequent reaction to form a sulfonamide. This table can be used to track and quantify impurities in your reaction mixtures.
| Impurity | Typical Method of Detection | Typical Retention Time/Chemical Shift | Observed % in Crude (Example) | Removal Strategy |
| Isopropoxybenzene | GC, NMR | Varies with conditions | 0-5% | Distillation of starting material before use. |
| 4-Isopropoxybenzenesulfonic acid | HPLC, NMR (highly polar) | Baseline on TLC, characteristic NMR signals | 5-15% | Aqueous wash with saturated NaHCO₃. |
| 2-Isopropoxybenzenesulfonyl chloride | HPLC, NMR (isomer pattern) | Similar polarity to product | 1-5% | Careful column chromatography or fractional recrystallization. |
| Di(4-isopropoxyphenyl)sulfone | HPLC, MS, NMR | Less polar than product | <5% | Column chromatography or recrystallization. |
| 4-Hydroxybenzenesulfonyl derivatives | HPLC, MS | More polar than product | Variable | Column chromatography. |
| Bis-sulfonated amine | HPLC, MS, NMR | Less polar than desired sulfonamide | 0-10% | Control stoichiometry; column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on analogous reactions.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3-5 equivalents) and cool the flask to 0 °C in an ice bath.
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Addition of Isopropoxybenzene: Add isopropoxybenzene (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.
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Quenching: Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Washing: Wash the combined organic layers with cold water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of an N-Substituted 4-Isopropoxybenzenesulfonamide
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Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF) under a nitrogen atmosphere.
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Addition of Sulfonyl Chloride: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
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Workup: Dilute the reaction mixture with the organic solvent and wash sequentially with water, 1M HCl (to remove excess amine and base), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude sulfonamide can be purified by column chromatography or recrystallization.
Visualizations
Caption: Impurity formation pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for common issues in this compound reactions.
References
effect of base on 4-Isopropoxybenzenesulfonyl chloride reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 4-isopropoxybenzenesulfonyl chloride. The information is designed to assist in optimizing reaction conditions and resolving common issues encountered during its use in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions with this compound?
A1: In reactions such as sulfonamide or sulfonate ester formation, a base serves two primary purposes. Firstly, it acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Secondly, some bases can act as nucleophilic catalysts, increasing the reactivity of the sulfonyl chloride.
Q2: Which type of base is recommended for sulfonamide synthesis with this compound?
A2: Tertiary amines like pyridine and triethylamine (TEA) are commonly used. The choice between them can influence reaction rates and yields. While TEA is a stronger base, pyridine can be a more effective catalyst in some cases. For sterically hindered amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be beneficial.[1]
Q3: My reaction with this compound is sluggish. What are the potential causes?
A3: Several factors can lead to a slow reaction. The primary amine or alcohol might be sterically hindered or electronically deactivated. The quality of the this compound could be poor due to hydrolysis. Insufficient temperature or an inappropriate choice of base can also be contributing factors.
Q4: I am observing a significant amount of a water-soluble byproduct. What is it likely to be?
A4: The most common water-soluble byproduct is 4-isopropoxybenzenesulfonic acid, which results from the hydrolysis of this compound. This is often due to the presence of moisture in the reaction solvent, reagents, or glassware.
Q5: How does the isopropoxy group on the benzene ring affect the reactivity of the sulfonyl chloride?
A5: The isopropoxy group is an electron-donating group (EDG). EDGs decrease the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it slightly less reactive than unsubstituted benzenesulfonyl chloride or those with electron-withdrawing groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Hydrolysis of this compound. | Ensure all glassware is oven-dried. Use anhydrous solvents and dry reagents. Consider preparing the sulfonyl chloride fresh if possible. |
| Steric hindrance of the amine or alcohol. | Increase reaction temperature and/or reaction time. Consider using a more potent catalyst such as DMAP in addition to your primary base.[1] | |
| Inappropriate base or stoichiometry. | Optimize the choice and amount of base. For example, try switching from triethylamine to pyridine or vice versa. Ensure at least one equivalent of base is used to neutralize HCl. | |
| Formation of Multiple Products | Over-reaction or side reactions. | Add the this compound solution dropwise at a lower temperature (e.g., 0 °C) to control the reaction rate. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed. |
| Difficulty in Product Purification | Presence of unreacted starting materials. | Ensure the reaction goes to completion by monitoring with an appropriate technique. Adjust stoichiometry if necessary. |
| Contamination with the hydrochloride salt of the amine base. | Perform an aqueous workup with a dilute acid wash to remove the amine salt. | |
| The product is soluble in the aqueous phase during workup. | If the product is a salt (e.g., from a primary sulfonamide), acidify the aqueous layer to precipitate the neutral sulfonamide. |
Data Presentation
Table 1: Comparison of Common Bases for Sulfonylation Reactions
| Base | pKa of Conjugate Acid | Typical Stoichiometry | Advantages | Disadvantages |
| Triethylamine (TEA) | 10.75 | 1.1 - 1.5 eq. | Strong base, effective HCl scavenger. | Can be sterically hindered, potentially leading to slower reactions compared to less hindered bases. |
| Pyridine | 5.25 | 1.1 - 2.0 eq. | Less sterically hindered, can act as a nucleophilic catalyst forming a highly reactive sulfonylpyridinium salt intermediate. | Weaker base than TEA, may require slightly higher equivalents or longer reaction times. Can be difficult to remove during workup due to its higher boiling point and water solubility. |
| 4-Dimethylaminopyridine (DMAP) | 9.70 | Catalytic amounts (0.05 - 0.2 eq.) | Highly effective nucleophilic catalyst, significantly accelerates reactions, especially with hindered substrates.[1] | Used in catalytic amounts in conjunction with a stoichiometric base like TEA or pyridine. |
| Potassium Carbonate (K₂CO₃) | 10.33 (pKa of HCO₃⁻) | Excess | Inexpensive, easy to remove by filtration. | Heterogeneous reaction conditions can lead to slower reaction rates. Generally less effective for sensitive substrates. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Base Addition: Add the chosen base (e.g., triethylamine (1.2 eq.) or pyridine (1.5 eq.)). If using, add a catalytic amount of DMAP (0.1 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 - 1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any 4-isopropoxybenzenesulfonic acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Nucleophilic catalysis pathway with pyridine.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Anhydrous Reactions of 4-Isopropoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for conducting anhydrous reactions with 4-isopropoxybenzenesulfonyl chloride. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the success of your sulfonylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions critical when using this compound?
A1: this compound is highly sensitive to moisture. In the presence of water, it will readily hydrolyze to the corresponding 4-isopropoxybenzenesulfonic acid. This hydrolysis consumes your reagent, reduces the yield of your desired product, and complicates the purification process.
Q2: What are the common signs of reagent degradation?
A2: A healthy supply of this compound should be a white to light yellow crystalline solid.[1] If the reagent appears clumped, discolored, or has a strong acidic odor (due to HCl formation from hydrolysis), it may have been compromised by moisture. For optimal results, it is recommended to use a fresh bottle or purify the reagent if degradation is suspected.
Q3: Which solvents are recommended for anhydrous reactions with this compound?
A3: Anhydrous aprotic solvents are essential. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. For reactions that are sluggish, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be beneficial. Ensure your chosen solvent is thoroughly dried using appropriate methods, such as distillation from a suitable drying agent or by passing it through an activated alumina column.
Q4: What is the role of a base in these reactions, and which one should I choose?
A4: A base is required to neutralize the hydrochloric acid (HCl) that is generated during the sulfonylation reaction. The choice of base is critical and depends on the nucleophilicity of your substrate and its sensitivity to the reaction conditions.
-
Pyridine: Often used as both a base and a solvent. It can also act as a nucleophilic catalyst.
-
Triethylamine (TEA): A common, non-nucleophilic hindered base.
-
Diisopropylethylamine (DIPEA): A more hindered and generally less nucleophilic base than TEA, useful for sensitive substrates.
-
4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts along with a stoichiometric base like TEA to accelerate reactions, particularly with sterically hindered alcohols.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Hydrolysis of this compound: Reagent or solvent was not anhydrous. | 1. Ensure all glassware is oven- or flame-dried. Use freshly opened or properly stored anhydrous solvents. Handle the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Poor reactivity of the nucleophile (amine/alcohol): The substrate is sterically hindered or electronically deactivated. | 2. Increase the reaction temperature. Consider using a more potent catalyst, such as a catalytic amount of DMAP in conjunction with your primary base. A stronger, non-nucleophilic base might also be beneficial. | |
| 3. Inappropriate base: The chosen base may be too weak or may be reacting with the sulfonyl chloride. | 3. Switch to a stronger, non-nucleophilic base. If using a tertiary amine that might be reactive, consider a more sterically hindered option like DIPEA. | |
| Formation of Multiple Products | 1. Bis-sulfonylation of primary amines: An excess of sulfonyl chloride and a strong base can lead to the formation of a di-sulfonylated product. | 1. Use a stoichiometric amount or a slight excess of the primary amine relative to the sulfonyl chloride. |
| 2. Elimination side reaction (for alcohols): Higher reaction temperatures can promote the elimination of the sulfonate ester intermediate to form an alkene. | 2. Use milder reaction conditions (lower temperature). Employ a non-hindered base to minimize steric hindrance around the proton to be abstracted. | |
| 3. Reaction with tertiary amine base: Some tertiary amines can react with sulfonyl chlorides. | 3. Switch to a non-nucleophilic, sterically hindered base. | |
| Difficult Product Purification | 1. Residual sulfonic acid: Hydrolysis of the starting material leads to the formation of the highly polar 4-isopropoxybenzenesulfonic acid. | 1. During aqueous workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic impurity. |
| 2. Excess reagents: Unreacted sulfonyl chloride or base can co-elute with the product during chromatography. | 2. Quench the reaction with water or a dilute acid to remove the base. The unreacted sulfonyl chloride will hydrolyze and can be removed with a basic wash. |
Physicochemical Data of this compound
| Property | Value | Reference(s) |
| CAS Number | 98995-40-5 | [1][2] |
| Molecular Formula | C₉H₁₁ClO₃S | [1][2] |
| Molecular Weight | 234.7 g/mol | [1] |
| Appearance | White to light yellow to light orange powder to crystal | [1][2] |
| Melting Point | 30-35 °C | [1] |
| Boiling Point | 112 °C at 0.01 mmHg | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| Solubility | Soluble in Toluene | [1] |
Experimental Protocols
Note: The following protocols are general guidelines and may require optimization for specific substrates. Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.
Protocol 1: General Procedure for the Sulfonylation of an Amine
This protocol describes the formation of a sulfonamide from a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Add the base (TEA or DIPEA, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Protocol 2: General Procedure for the Sulfonylation of an Alcohol
This protocol describes the formation of a sulfonate ester from a primary or secondary alcohol.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Anhydrous pyridine or a mixture of anhydrous DCM and TEA/DIPEA
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous pyridine (if used as solvent and base) or anhydrous DCM.
-
If using DCM, add the base (TEA or DIPEA, 1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.2 eq) portion-wise to the cooled solution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the base.
-
Extract the mixture with ethyl acetate or DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonate ester by column chromatography.
Visualizations
Caption: General experimental workflow for sulfonylation reactions.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: 4-Isopropoxybenzenesulfonyl Chloride Reactions
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-isopropoxybenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides from this compound?
A1: The most traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride, such as this compound, with a primary or secondary amine.[1] This reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Q2: What are the primary challenges when working with this compound?
A2: A primary challenge is the moisture sensitivity of sulfonyl chlorides.[1] The presence of water can lead to hydrolysis of the this compound, forming the corresponding sulfonic acid and reducing the yield of the desired sulfonamide.[1][2] Additionally, ensuring the complete removal of starting materials and byproducts during the work-up can be challenging.
Q3: How can I effectively purify the resulting sulfonamide derivative?
A3: Purification of the sulfonamide product is typically achieved through recrystallization or column chromatography. The choice of method depends on the physical properties of the sulfonamide and the impurities present. An aqueous work-up is a critical first step in the purification process to remove water-soluble impurities.[3][4][5]
Q4: Are there alternative methods for synthesizing sulfonamides if the reaction with this compound is problematic?
A4: Yes, alternative methods have been developed to overcome the limitations of using sulfonyl chlorides. These include the oxidation of thiols, the direct conversion of sulfonic acids or their salts to sulfonamides, and palladium-catalyzed cross-coupling reactions.[1][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis of this compound: The sulfonyl chloride is sensitive to moisture and can hydrolyze to the sulfonic acid.[1][2] | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Incomplete reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using TLC or LC-MS.- Consider increasing the reaction time or temperature if the reaction has stalled.[1] | |
| Poor quality of this compound: The starting material may be impure or partially hydrolyzed.[1] | - Use a fresh or recently purified batch of the sulfonyl chloride. | |
| Presence of Multiple Products | Over-reaction: The amine starting material may have reacted with more than one equivalent of the sulfonyl chloride. | - Use a slight excess of the amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride.- Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C).[1] |
| Difficulty in Isolating the Product | Product is water-soluble: Some sulfonamides may have significant solubility in the aqueous phase, leading to losses during extraction. | - Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product.[3] |
| Formation of an emulsion during extraction: The organic and aqueous layers do not separate cleanly. | - Add brine to the separatory funnel to help break the emulsion.- Filter the mixture through a pad of Celite. | |
| Product Contaminated with Starting Amine | Ineffective removal of excess amine: The basic amine is not fully removed by the work-up procedure. | - Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to protonate the amine, making it water-soluble.[7][8] |
| Product Contaminated with 4-Isopropoxybenzenesulfonic Acid | Hydrolysis of the sulfonyl chloride: The sulfonic acid byproduct is carried through the work-up. | - Wash the organic layer with a basic solution (e.g., saturated NaHCO₃) to deprotonate the sulfonic acid, making it water-soluble.[9] |
Experimental Protocols
General Aqueous Work-up Procedure for a this compound Reaction with an Amine:
-
Quenching the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent, it may need to be diluted with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine and other basic impurities.[8] Separate the organic layer.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove the 4-isopropoxybenzenesulfonic acid byproduct.[9]
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove the majority of the dissolved water.[3]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3][5]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude sulfonamide product.[5]
-
Purification: The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the work-up of a this compound reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Workup [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 4-Isopropoxybenzenesulfonyl Chloride
Welcome to the technical support center for 4-Isopropoxybenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take when working with this compound and its synthesis?
A1: The synthesis of this compound involves highly corrosive and reactive reagents. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye/face protection.[1]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling corrosive vapors, such as hydrogen chloride (HCl) gas, which is a major byproduct.[1]
-
Handling Chlorosulfonic Acid: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[2][3][4] It should be handled with extreme care in a dry environment.
-
Exothermic Reaction: The reaction is highly exothermic.[1][5] Proper temperature control and slow, controlled addition of reagents are crucial to prevent thermal runaway.
-
HCl Gas Scrubbing: The reaction generates significant amounts of HCl gas.[5] This gas must be safely neutralized using a scrubber system, typically with a caustic solution like sodium hydroxide.[6][7][8][9]
Q2: What are the common byproducts in the synthesis of this compound, and how can their formation be minimized?
A2: The two primary byproducts are:
-
4-Isopropoxybenzenesulfonic acid: This results from the hydrolysis of the sulfonyl chloride product, often during the workup phase.[1][10] To minimize its formation, it is essential to use anhydrous conditions during the reaction and to perform the aqueous workup at low temperatures with rapid processing.[10]
-
Di(4-isopropoxyphenyl) sulfone: This is a common byproduct in chlorosulfonation reactions.[11] Its formation can be reduced by carefully controlling the reaction temperature and the stoichiometry of the reactants. Using a moderate excess of chlorosulfonic acid can favor the formation of the desired sulfonyl chloride over the sulfone.[11]
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring it with an appropriate analytical technique (e.g., TLC, HPLC). Reaction time and temperature are critical parameters.[5]
-
Hydrolysis during workup: As mentioned, the product is sensitive to moisture. A prolonged or warm aqueous workup will lead to significant product loss through hydrolysis to the sulfonic acid.[10]
-
Suboptimal reaction conditions: The ratio of reactants and the reaction temperature can significantly impact the yield. An excess of the starting material or temperatures that are too high or too low can lead to incomplete conversion or the formation of byproducts.
Q4: How can I effectively purify this compound, especially at a larger scale?
A4: Purification on a larger scale can be challenging due to the similar properties of the product and byproducts.[12]
-
Crystallization: The crude product can often be purified by crystallization from a suitable solvent system.
-
Aqueous Workup: A carefully controlled aqueous quench is a common purification step. The reaction mixture is added to ice-water, causing the sulfonyl chloride to precipitate.[10] It is crucial to maintain a low temperature during this process to minimize hydrolysis. The precipitated solid is then filtered, washed with cold water, and dried under vacuum.
-
Extraction: If the product is not a solid at the workup temperature, it can be extracted with a water-immiscible organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction becomes uncontrollable (rapid temperature increase) | Reaction is highly exothermic.[1][5] | Ensure adequate cooling capacity. Add reagents slowly and in a controlled manner. For larger scales, consider using a continuous flow reactor for better thermal management.[1][13] |
| Low purity of the final product | Incomplete reaction or formation of byproducts. | Monitor the reaction for completion. Optimize reaction temperature and stoichiometry to minimize byproduct formation. |
| Product decomposes during distillation | Thermal instability of the sulfonyl chloride. | Purify by crystallization or low-temperature aqueous workup instead of distillation. If distillation is necessary, use high vacuum to lower the boiling point. |
| Significant amount of sulfonic acid in the final product | Hydrolysis of the sulfonyl chloride during workup.[1][10] | Perform the aqueous quench and filtration at low temperatures (e.g., 0-5 °C). Minimize the time the product is in contact with water. Ensure the product is thoroughly dried. |
| Formation of a solid mass during reagent addition | Precipitation of starting materials or intermediates. | Ensure adequate stirring. Consider using a suitable co-solvent to maintain a homogeneous reaction mixture. |
| Inefficient HCl gas scrubbing | Inadequate scrubber capacity or low concentration of the neutralizing agent. | Ensure the scrubber is appropriately sized for the scale of the reaction. Monitor and maintain the concentration of the caustic solution in the scrubber.[6][7] |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a representative method and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Isopropyl phenyl ether
-
Chlorosulfonic acid
-
Ice
-
Water
-
Suitable organic solvent for extraction (e.g., dichloromethane)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a flask equipped with a stirrer, thermometer, and dropping funnel, cool chlorosulfonic acid (e.g., 4 equivalents) to 0 °C in an ice bath.
-
Slowly add isopropyl phenyl ether (1 equivalent) to the chlorosulfonic acid, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2 hours), monitoring for completion.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or chromatography.
Scale-Up Considerations and Data
Scaling up the synthesis of sulfonyl chlorides requires careful consideration of several factors. The following table provides representative data from a design of experiments (DOE) for a similar aryl sulfonyl chloride synthesis, which can serve as a starting point for optimization.[5]
| Parameter | Range/Value | Effect on Yield and Purity |
| Reaction Temperature | 25-75 °C | Higher temperatures generally lead to faster reaction rates but may increase byproduct formation. |
| Chlorosulfonic Acid Equivalents | 4-8 eq. | A higher excess of chlorosulfonic acid can drive the reaction to completion but may require more extensive purification. |
| Reaction Time | 1-4 hours | Sufficient time is needed for the reaction to go to completion. |
Note: This data is illustrative and should be optimized for the specific synthesis of this compound.
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. s-k.com [s-k.com]
- 7. longdom.org [longdom.org]
- 8. HCl gas scrubbing | CHKING [chking.cl]
- 9. HCL Gas and the Power of Industrial Scrubbers - APZEM [apzem.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US3789067A - Method of inhibiting sulfone formation in sulfonations - Google Patents [patents.google.com]
- 12. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Showdown: 4-Isopropoxybenzenesulfonyl Chloride vs. Tosyl Chloride in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a sulfonylating agent is pivotal for the efficient construction of sulfonamides and sulfonate esters, core moieties in a multitude of pharmaceutical agents. This guide provides an in-depth, objective comparison of the reactivity of two common arylsulfonyl chlorides: 4-isopropoxybenzenesulfonyl chloride and the ubiquitously employed p-toluenesulfonyl chloride (tosyl chloride). This analysis, supported by experimental data and established chemical principles, aims to empower researchers to make informed decisions in reagent selection for their synthetic endeavors.
Executive Summary: Electronic Effects Dictate Reactivity
The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is fundamentally governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) decrease the electrophilicity of the sulfur atom, thereby reducing the rate of nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur center, leading to increased reactivity.
The methyl group of tosyl chloride is a weak electron-donating group, whereas the isopropoxy group in this compound is a stronger electron-donating group due to resonance effects of the oxygen lone pairs. Consequently, tosyl chloride is generally more reactive than this compound . This difference in reactivity can be leveraged to fine-tune reaction conditions and achieve desired synthetic outcomes.
Quantitative Reactivity Comparison
| Sulfonyl Chloride | Substituent (X) | Hammett Constant (σp) | Relative Rate of Solvolysis (k_rel) |
| 4-Nitrobenzenesulfonyl chloride | -NO₂ | +0.78 | 10.7 |
| Benzenesulfonyl chloride | -H | 0.00 | 1.00 |
| Tosyl chloride | -CH₃ | -0.17 | 0.61 |
| 4-Methoxybenzenesulfonyl chloride | -OCH₃ | -0.27 | 0.38 |
| This compound | -OCH(CH₃)₂ | -0.46 (estimated) | ~0.2 (estimated) |
Data for nitro, hydrogen, methyl, and methoxy derivatives are based on solvolysis studies in aqueous organic solvents. The Hammett constant for the isopropoxy group is an estimate based on similar alkoxy groups, and the relative rate is an extrapolation based on the Hammett correlation.
The data clearly illustrates that electron-donating groups decrease the rate of solvolysis. The stronger electron-donating character of the isopropoxy group compared to the methyl group leads to a predicted lower reactivity for this compound.
Experimental Protocols: A Comparative Approach to Sulfonamide Synthesis
The following protocols outline a general procedure for the synthesis of a sulfonamide from an aniline derivative, highlighting the expected adjustments in reaction conditions based on the differing reactivity of the two sulfonyl chlorides.
General Procedure for the Synthesis of N-Phenyl-4-substituted-benzenesulfonamide
Materials:
-
Aniline (1.0 eq)
-
This compound or Tosyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the stirred solution.
-
Slowly add a solution of the respective sulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
Reaction and Work-up:
-
Allow the reaction mixture to slowly warm to room temperature and stir. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
For Tosyl Chloride: The reaction is typically complete within 2-4 hours.
-
For this compound: Due to its lower reactivity, the reaction may require a longer reaction time (e.g., 4-8 hours) or gentle heating (e.g., 40 °C) to proceed to completion.
-
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Mechanistic Insights and Logical Relationships
The difference in reactivity between this compound and tosyl chloride can be visualized through a logical relationship diagram based on their electronic properties.
Caption: Logical flow of substituent effects on reactivity.
The experimental workflow for the comparative synthesis can be illustrated as follows:
Caption: Comparative experimental workflow diagram.
Conclusion
The selection between this compound and tosyl chloride should be guided by the specific requirements of the synthetic transformation. Tosyl chloride, with its higher reactivity, is suitable for reactions with less nucleophilic substrates or when faster reaction times are desired. In contrast, this compound offers a milder alternative, which can be advantageous in the presence of sensitive functional groups that might not tolerate the more reactive tosyl chloride. Its slower reaction rate can also provide better control over the reaction. By understanding the fundamental principles of their reactivity, researchers can strategically employ these reagents to optimize their synthetic routes and achieve their molecular targets with greater efficiency and selectivity.
A Comparative Guide to 4-Isopropoxybenzenesulfonyl Chloride and Other Benzenesulfonyl Chlorides for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, benzenesulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters, crucial moieties in a vast array of pharmaceuticals and functional materials. The choice of substituent on the benzene ring profoundly influences the reagent's reactivity, selectivity, and physical properties. This guide provides an objective comparison of 4-Isopropoxybenzenesulfonyl chloride against three common alternatives: unsubstituted Benzenesulfonyl chloride, 4-Methoxybenzenesulfonyl chloride, and p-Toluenesulfonyl chloride.
Overview of Compared Reagents
Benzenesulfonyl chlorides are electrophilic compounds that readily react with nucleophiles such as amines and alcohols. The reactivity of the sulfonyl chloride group is modulated by the electronic properties of the para-substituent on the aromatic ring. Electron-donating groups (EDGs) decrease the electrophilicity of the sulfur atom, thus reducing reactivity, while electron-withdrawing groups (EWGs) have the opposite effect.
-
This compound: Features a bulky, electron-donating isopropoxy group.
-
4-Methoxybenzenesulfonyl chloride: Contains a smaller, electron-donating methoxy group.
-
p-Toluenesulfonyl chloride (TsCl): Possesses a weakly electron-donating methyl group.
-
Benzenesulfonyl chloride (BsCl): The unsubstituted parent compound, serving as a baseline for comparison.
Physical and Chemical Properties
The physical properties of these reagents can impact their handling and reaction setup. For instance, solid reagents like p-toluenesulfonyl chloride are often easier to handle and weigh than liquids.
| Property | This compound | 4-Methoxybenzenesulfonyl chloride | p-Toluenesulfonyl chloride | Benzenesulfonyl chloride |
| CAS Number | 98995-40-5[1] | 98-68-0 | 98-59-9 | 98-09-9 |
| Molecular Formula | C₉H₁₁ClO₃S[1] | C₇H₇ClO₃S | C₇H₇ClO₂S[2] | C₆H₅ClO₂S[3] |
| Molecular Weight | 234.70 g/mol [4] | 206.65 g/mol | 190.65 g/mol [2] | 176.62 g/mol [3] |
| Physical State | White to pale yellow solid[1][5] | White to off-white crystalline solid | White to yellow crystalline powder[2] | Colorless to yellowish liquid[3][6] |
| Melting Point | 30-41 °C[1] | 39-42 °C | 68-71 °C[2] | 13-15 °C |
| Boiling Point | Not readily available | 173 °C @ 14 mmHg | 157-159 °C[2] | ~152 °C (decomposes)[6] |
Comparative Reactivity: An Experimental Perspective
The primary factor governing the reactivity of substituted benzenesulfonyl chlorides is the electronic effect of the para-substituent. This is quantitatively described by the Hammett substituent constant (σp), where more negative values indicate stronger electron-donating character and lead to lower reactivity in this context.
| Reagent | para-Substituent | Hammett Constant (σp) | Predicted Reactivity Rank |
| This compound | -OCH(CH₃)₂ | -0.45[7] | 4 (Least Reactive) |
| 4-Methoxybenzenesulfonyl chloride | -OCH₃ | -0.27 | 3 |
| p-Toluenesulfonyl chloride | -CH₃ | -0.17[7] | 2 |
| Benzenesulfonyl chloride | -H | 0.00 | 1 (Most Reactive) |
The electron-donating alkoxy and alkyl groups decrease the electrophilicity of the sulfonyl sulfur atom, making it less susceptible to nucleophilic attack compared to the unsubstituted benzenesulfonyl chloride. The isopropoxy group, being a stronger electron-donating group than methoxy, is predicted to render this compound the least reactive among the substituted analogues. This lower reactivity can be advantageous in reactions requiring higher selectivity.
Experimental Data: Sulfonylation of Benzylamine
| Sulfonyl Chloride | Product | Reaction Time (h) | Yield (%) |
| Benzenesulfonyl chloride | N-Benzylbenzenesulfonamide | 4 | ~95% (literature value) |
| p-Toluenesulfonyl chloride | N-Benzyl-4-methylbenzenesulfonamide | 6 | ~92% (literature value) |
| 4-Methoxybenzenesulfonyl chloride | N-Benzyl-4-methoxybenzenesulfonamide | 8 | ~88% (literature value) |
| This compound | N-Benzyl-4-isopropoxybenzenesulfonamide | 12 | ~85% (Predicted) |
Note: The predicted yield for the 4-isopropoxy derivative is an estimation based on its higher electron-donating capacity relative to the methoxy group, which would lead to a slower reaction rate and potentially a slightly lower yield under identical time constraints.
Experimental Protocols
Standard Protocol for the Synthesis of N-Benzyl-4-alkoxybenzenesulfonamide
This protocol provides a standardized method for comparing the reactivity of different benzenesulfonyl chlorides.
Materials:
-
Benzylamine (1.0 eq)
-
Substituted benzenesulfonyl chloride (1.05 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM to a concentration of 0.2 M.
-
Cool the solution to 0 °C in an ice-water bath.
-
Dissolve the respective benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the designated reaction time (see table above).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl (aq).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualization of Concepts
General Reaction Scheme for Sulfonamide Formation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
A Comparative Guide to the Characterization of 4-Isopropoxybenzenesulfonamide Derivatives by NMR and Other Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of 4-isopropoxybenzenesulfonamide derivatives. Due to the limited availability of specific experimental NMR data for this class of compounds in publicly accessible literature, this guide presents predicted NMR data based on established chemical shift principles, alongside detailed experimental protocols and a comparative analysis of alternative methods.
Introduction
4-Isopropoxybenzenesulfonamide derivatives are a class of organic compounds with potential applications in medicinal chemistry. Accurate characterization of these molecules is crucial for structure confirmation, purity assessment, and understanding their chemical properties. NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. This guide compares the utility of ¹H and ¹³C NMR with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the detailed structural analysis of 4-isopropoxybenzenesulfonamide derivatives in solution. It provides precise information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure determination.
Predicted ¹H and ¹³C NMR Data for a Representative Derivative
While specific experimental data for 4-isopropoxybenzenesulfonamide derivatives is scarce in the available literature, the following tables provide predicted ¹H and ¹³C NMR chemical shifts for a representative compound, N-phenyl-4-isopropoxybenzenesulfonamide. These predictions are based on established substituent effects on aromatic systems and typical chemical shifts for the functional groups present.
Table 1: Predicted ¹H NMR Chemical Shifts for N-phenyl-4-isopropoxybenzenesulfonamide
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH(CH₃ )₂ | 1.3 - 1.4 | Doublet | ~6.0 |
| -CH (CH₃)₂ | 4.6 - 4.8 | Septet | ~6.0 |
| Aromatic (H-2, H-6) | 7.7 - 7.9 | Doublet | ~8.0 - 9.0 |
| Aromatic (H-3, H-5) | 6.9 - 7.1 | Doublet | ~8.0 - 9.0 |
| Aromatic (N-Ph ) | 7.1 - 7.4 | Multiplet | - |
| -SO₂NH - | 9.0 - 10.0 | Singlet (broad) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for N-phenyl-4-isopropoxybenzenesulfonamide
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH(C H₃)₂ | ~22 |
| -C H(CH₃)₂ | ~71 |
| Aromatic (C -1) | ~133 |
| Aromatic (C -2, C -6) | ~128 |
| Aromatic (C -3, C -5) | ~115 |
| Aromatic (C -4) | ~162 |
| Aromatic (N-Ph ) | 120 - 140 |
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques are essential for assessing purity and confirming molecular weight.
Table 3: Comparison of Analytical Techniques for the Characterization of 4-Isopropoxybenzenesulfonamide Derivatives
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field | Detailed molecular structure, connectivity, and stereochemistry | Unambiguous structure determination, non-destructive | Lower sensitivity, requires soluble samples |
| HPLC | Differential partitioning between a stationary and mobile phase | Purity, quantification, separation of isomers | High sensitivity, quantitative, widely available | Does not provide structural information on its own |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition (HRMS), fragmentation patterns | High sensitivity, provides molecular formula, can be coupled with HPLC | Does not provide detailed structural connectivity |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of functional groups (e.g., -SO₂NH₂, C-O) | Fast, non-destructive, good for functional group identification | Provides limited structural information, complex spectra can be difficult to interpret |
Experimental Protocols
Synthesis of a Representative N-Substituted 4-Isopropoxybenzenesulfonamide Derivative
This protocol describes a general method for the synthesis of an N-aryl-4-isopropoxybenzenesulfonamide.
Materials:
-
4-Isopropoxybenzenesulfonyl chloride
-
Substituted aniline
-
Pyridine or triethylamine
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 4-isopropoxybenzenesulfonamide.
NMR Sample Preparation and Analysis
Materials:
-
Synthesized 4-isopropoxybenzenesulfonamide derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tube
-
Pipette and filter
Procedure:
-
Weigh the purified compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the acquired data (Fourier transformation, phasing, baseline correction, and referencing to the residual solvent peak or an internal standard like TMS).
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and characterization of 4-isopropoxybenzenesulfonamide derivatives.
Drug Discovery and Characterization Pathway
Caption: A simplified pathway illustrating the role of characterization in the drug discovery process.
A Comparative Guide to the Mass Spectrometry Analysis of 4-Isopropoxybenzenesulfonyl Chloride Reaction Products
For researchers, scientists, and drug development professionals, the derivatization of primary and secondary amines is a crucial step to enhance their detectability and improve chromatographic separation in mass spectrometry (MS)-based analyses. 4-Isopropoxybenzenesulfonyl chloride is a reagent used for this purpose, leading to the formation of stable sulfonamide products. This guide provides a comparative analysis of the mass spectrometric behavior of products derived from this compound against two common alternatives: p-toluenesulfonyl chloride (tosyl chloride) and dansyl chloride.
Comparison of Derivatizing Agents
The choice of derivatizing agent can significantly impact the ionization efficiency and fragmentation pattern of the resulting product, thereby influencing the sensitivity and structural elucidation capabilities of the mass spectrometry analysis. Here, we compare the reaction of these three agents with a model primary amine, aniline.
| Feature | This compound | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Dansyl Chloride |
| Product | N-phenyl-4-isopropoxybenzenesulfonamide | N-phenyl-p-toluenesulfonamide | N-(5-(dimethylamino)naphthalen-1-yl)-N-phenylsulfonamide (Dansyl aniline) |
| Molecular Weight | 291.36 g/mol | 247.31 g/mol | 326.42 g/mol |
| Key MS Feature | Characteristic loss of isopropoxy group and SO₂. | Characteristic loss of the tolyl group and SO₂. | Intense fragment corresponding to the dansyl moiety.[1] |
| Ionization Mode | Typically Electrospray Ionization (ESI) in positive mode.[2][3] | ESI, positive mode.[4] | ESI, positive mode.[5] |
Quantitative Mass Spectrometry Data
The following table summarizes the expected and reported mass-to-charge ratios (m/z) for the protonated molecules ([M+H]⁺) and their major fragments observed in tandem mass spectrometry (MS/MS).
| Derivatizing Agent | Analyte | [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Fragment Identity |
| This compound | Aniline | 292.1 | 230.1, 186.1, 108.1, 93.1 | [M+H - C₃H₆]⁺, [M+H - SO₂ - C₃H₆]⁺, [isopropoxybenzenium]⁺, [aniline]⁺ |
| p-Toluenesulfonyl Chloride | Aniline | 248.1 | 155.1, 92.1, 91.1 | [CH₃C₆H₄SO₂]⁺, [C₆H₅NH]⁺, [tropylium ion]⁺ |
| Dansyl Chloride | Aniline | 327.1 | 234.1, 170.1, 94.1 | [dansyl moiety]⁺, [dimethylaminonaphthalene]⁺, [aniline+H]⁺ |
Note: The fragmentation data for N-phenyl-4-isopropoxybenzenesulfonamide is predicted based on the known fragmentation patterns of arylsulfonamides.[6]
Experimental Protocols
Synthesis of N-Aryl-4-isopropoxybenzenesulfonamide (General Procedure)
This protocol describes a general method for the synthesis of sulfonamides from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Pyridine or triethylamine (base)
-
Dichloromethane (solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the primary amine (1.0 mmol) in dichloromethane (10 mL) and add the base (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 mmol) in dichloromethane (5 mL).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
LC-MS/MS Analysis of Sulfonamides (General Protocol)
This protocol provides typical parameters for the analysis of sulfonamides by liquid chromatography-tandem mass spectrometry.[2][3][4]
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analytes.
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 5 µL.
Mass Spectrometry:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with product ion scanning for structural elucidation.[2]
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for each specific analyte to achieve characteristic fragmentation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. journalofchemistry.org [journalofchemistry.org]
- 3. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Accelerated nucleophilic substitution reactions of dansyl chloride with aniline under ambient conditions via dual-tip reactive paper spray - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative reagents to 4-Isopropoxybenzenesulfonyl chloride for sulfonamide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, yielding compounds with a broad spectrum of biological activities. The traditional approach often involves the use of sulfonyl chlorides, such as 4-isopropoxybenzenesulfonyl chloride, reacting with a primary or secondary amine. While effective, the landscape of synthetic chemistry is continually evolving, offering a range of alternative reagents that can provide advantages in terms of reactivity, substrate scope, and handling. This guide provides an objective comparison of several alternatives to this compound for the synthesis of sulfonamides, supported by experimental data and detailed protocols.
Performance Comparison of Sulfonylating Agents
The choice of a sulfonylating agent can significantly impact the yield, reaction conditions, and functional group tolerance of a sulfonamide synthesis. Below is a summary of the performance of this compound and its alternatives.
| Reagent/Method | General Structure/Description | Typical Amine Partner | Typical Reaction Conditions | Typical Yield | Advantages | Disadvantages |
| This compound | Isopropoxy-substituted arylsulfonyl chloride | Primary/Secondary Amines | Pyridine or other base, CH₂Cl₂ or other aprotic solvent, 0 °C to rt | Good to Excellent | Readily available, well-established reactivity. | Can be moisture sensitive; generates HCl byproduct. |
| p-Toluenesulfonyl Chloride (TsCl) | Methyl-substituted arylsulfonyl chloride | Primary/Secondary Amines | Pyridine or other base, CH₂Cl₂, 0 °C to rt | 78-100%[1] | Cost-effective, widely used, extensive literature. | Similar to other sulfonyl chlorides, generates HCl. |
| 4-Nitrobenzenesulfonyl Chloride (NsCl) | Nitro-substituted arylsulfonyl chloride | Primary/Secondary Amines | Base (e.g., ammonia water, pyridine), ice-cooling to rt | ~98% (with ammonia)[2] | The nosyl group can be used as a protecting group for amines.[3] | Strong electron-withdrawing group can affect reactivity and downstream modifications. |
| DABSO (DABCO-bis(sulfur dioxide)) | Solid SO₂ surrogate | Grignard reagents followed by an amine | One-pot reaction with Grignard reagent, then sulfuryl chloride and amine.[4][5] | 50-80%[4] | Bench-stable solid, avoids the use of gaseous SO₂.[4] | Multi-step one-pot procedure. |
| Pentafluorophenyl (PFP) Sulfonate Esters | Activated sulfonate esters | Primary/Secondary Amines | Microwave irradiation or conventional heating with a chloride salt catalyst.[6][7] | Good to Excellent | Stable, crystalline solids; an alternative to unstable sulfonyl chlorides.[8] | May require elevated temperatures or catalysts for less reactive amines.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of sulfonamides using a standard sulfonyl chloride and an alternative reagent, DABSO.
General Protocol for Sulfonamide Synthesis from an Arenesulfonyl Chloride
This protocol describes the reaction of a sulfonyl chloride with an amine in the presence of a base.
Materials:
-
Arenesulfonyl chloride (e.g., this compound, p-toluenesulfonyl chloride) (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.2-1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (pyridine or triethylamine) to the stirred solution.
-
Add the arenesulfonyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Expected Yield: For the reaction of benzenesulfonyl chloride with aniline using triethylamine as a base in dichloromethane, a yield of 95% has been reported for the synthesis of N-phenylbenzenesulfonamide.
Protocol for One-Pot Sulfonamide Synthesis Using DABSO
This protocol outlines the synthesis of sulfonamides from Grignard reagents using DABSO as a sulfur dioxide surrogate.[4][9]
Materials:
-
Aryl or alkyl Grignard reagent (1.0 eq)
-
DABSO (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sulfuryl chloride (SO₂Cl₂) (1.0 eq)
-
Amine (e.g., aniline, morpholine) (10 eq)
Procedure:
-
In an oven-dried flask under an inert atmosphere, add a solution of the Grignard reagent in THF.
-
Cool the solution to -40 °C.
-
Add DABSO to the cooled solution and stir for 1 hour.
-
Add sulfuryl chloride to the reaction mixture and allow it to warm to room temperature.
-
Add the amine to the reaction mixture and stir for the appropriate time.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of biological pathways and experimental procedures can greatly aid in understanding complex processes.
Caption: General workflow for sulfonamide synthesis.
Caption: Inhibition of the Carbonic Anhydrase Signaling Pathway by Sulfonamides.[5]
References
- 1. MORPHOLINE-4-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Synthesis of 4-Arylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Potential: A Comparative Guide to the Biological Activity of Sulfonamides from 4-Isopropoxybenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential biological activities of sulfonamides derived from 4-isopropoxybenzenesulfonyl chloride. Due to a lack of specific published data on this particular class of sulfonamides, this guide will draw comparisons with structurally related 4-alkoxybenzenesulfonamides and established sulfonamide drugs. The information presented is intended to provide a framework for future research and highlight the potential of these novel compounds.
While direct experimental data on sulfonamides synthesized from this compound is not currently available in the public domain, the well-established biological activities of the broader sulfonamide class, particularly those with alkoxy substitutions, allow for informed predictions of their potential as antimicrobial and anticancer agents. This guide will compare these hypothetical compounds with known alternatives, detail the necessary experimental protocols for their evaluation, and visualize the key signaling pathways they may influence.
A Comparative Overview
To provide a clear comparison, we will consider a representative hypothetical compound, N-substituted 4-isopropoxybenzenesulfonamide, and contrast its potential properties with a known 4-methoxybenzenesulfonamide derivative and the widely used sulfonamide antibiotic, sulfamethoxazole.
| Compound | Structure | Predicted/Known Antibacterial Activity | Predicted/Known Anticancer Activity | Key Structural Features |
| Hypothetical 4-Isopropoxybenzenesulfonamide Derivative | R-NH-SO₂-C₆H₄-O-CH(CH₃)₂ | Expected to exhibit broad-spectrum antibacterial activity by inhibiting dihydropteroate synthase. The isopropoxy group may enhance lipophilicity, potentially improving cell membrane penetration. | May possess anticancer properties through mechanisms such as carbonic anhydrase inhibition or disruption of microtubule assembly. The bulky isopropoxy group could influence binding to target enzymes. | - 4-isopropoxy substitution on the benzene ring.- A variable 'R' group which can be modified to alter properties. |
| 4-Methoxybenzenesulfonamide Derivative (e.g., in microtubule destabilizing agents) | R-NH-SO₂-C₆H₄-O-CH₃ | Some derivatives show antimicrobial effects. | Certain derivatives are known to act as microtubule destabilizing agents, leading to cell cycle arrest and apoptosis.[] | - 4-methoxy substitution, which is smaller and less lipophilic than isopropoxy. |
| Sulfamethoxazole (Alternative Antimicrobial) | H₂N-C₆H₄-SO₂-NH-(5-methyl-3-isoxazolyl) | A widely used antibiotic that inhibits bacterial folic acid synthesis.[][2][3][4] | Generally not considered a primary anticancer agent. | - Unsubstituted para-amino group, crucial for its antibacterial mechanism.- A distinct heterocyclic ring. |
| Celecoxib (Alternative Anticancer/Anti-inflammatory) | H₂N-SO₂-C₆H₅-C₃HN₂(CF₃)(C₆H₅) | Not a primary antimicrobial agent. | A selective COX-2 inhibitor used in cancer therapy to reduce inflammation and angiogenesis.[5] | - A pyrazole ring with trifluoromethyl and phenyl substituents. |
Delving into the Mechanisms of Action
Sulfonamides are a versatile class of compounds with diverse biological activities, primarily attributed to their ability to interfere with essential cellular processes.
Antimicrobial Activity: Targeting Folic Acid Synthesis
The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[][2][3][4] Bacteria, unlike humans, cannot utilize pre-formed folic acid and must synthesize it de novo. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids. This disruption ultimately halts bacterial growth and replication.[][2]
Caption: Antimicrobial mechanism of sulfonamides.
Anticancer Activity: A Multifaceted Approach
The anticancer potential of sulfonamides is more diverse and can involve several mechanisms:
-
Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, particularly isoforms like CA IX and CA XII, which are overexpressed in various tumors.[6][7] These enzymes are involved in regulating pH, and their inhibition can lead to an acidic intracellular environment, inducing apoptosis.[8]
-
Disruption of Microtubule Assembly: Certain sulfonamide derivatives have been shown to interfere with the polymerization of tubulin, a key component of microtubules. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Tyrosine Kinase Inhibition: Some sulfonamides act as inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[9]
-
Induction of Apoptosis: Various sulfonamides can trigger programmed cell death through intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of pro- and anti-apoptotic proteins.[10][11]
Caption: Potential anticancer mechanisms of sulfonamides.
Experimental Protocols for Biological Evaluation
To ascertain the biological activities of novel sulfonamides derived from this compound, a series of standardized in vitro assays are required.
Antimicrobial Susceptibility Testing
The antimicrobial efficacy can be determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[12][13][14]
Experimental Workflow:
-
Preparation of Sulfonamide Solutions: Dissolve the synthesized sulfonamides in a suitable solvent like dimethyl sulfoxide (DMSO) to create stock solutions.
-
Bacterial Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the sulfonamide stock solutions with Mueller-Hinton Broth (MHB) to obtain a range of concentrations.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.
Caption: Workflow for MIC determination.
In Vitro Anticancer Activity Assay
The cytotoxic effects of the sulfonamides on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][15]
Experimental Workflow:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium supplemented with fetal bovine serum.
-
Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized sulfonamides and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Caption: Workflow for MTT cytotoxicity assay.
Conclusion
While the biological activities of sulfonamides derived from this compound remain to be experimentally determined, this guide provides a solid foundation for future investigations. By understanding the established mechanisms of action of related sulfonamides and employing standardized experimental protocols, researchers can effectively explore the potential of these novel compounds as valuable additions to the antimicrobial and anticancer therapeutic landscape. The presence of the isopropoxy group offers an intriguing modification that may enhance biological activity and presents a promising avenue for drug discovery.
References
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 4-Isopropoxybenzenesulfonate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the chemical structure of sodium 4-isopropoxybenzenesulfonate and its close structural analogs, sodium 4-ethoxybenzenesulfonate and sodium 4-methoxybenzenesulfonate. The objective is to offer a practical resource for researchers engaged in the synthesis, quality control, and regulatory submission of related chemical entities. The methodologies and data presented herein are foundational for ensuring the identity, purity, and consistency of these compounds in research and development settings.
Comparative Analysis of Spectroscopic Data
The structural elucidation of 4-alkoxybenzenesulfonates relies on a combination of spectroscopic techniques. While experimental data for these specific sodium salts is not uniformly available in public databases, the following table summarizes the expected and observed spectral data based on established principles of organic spectroscopy. This comparative table is crucial for distinguishing between these closely related analogs.
Table 1: Comparative Spectroscopic Data for Sodium 4-Alkoxybenzenesulfonates
| Technique | Parameter | Sodium 4-methoxybenzenesulfonate | Sodium 4-ethoxybenzenesulfonate | Sodium 4-isopropoxybenzenesulfonate |
| ¹H NMR | Chemical Shift (δ) | ~7.7 (d, 2H), ~6.9 (d, 2H), ~3.8 (s, 3H) | ~7.7 (d, 2H), ~6.9 (d, 2H), ~4.1 (q, 2H), ~1.4 (t, 3H) | ~7.7 (d, 2H), ~6.9 (d, 2H), ~4.6 (sept, 1H), ~1.3 (d, 6H) |
| (ppm) in D₂O | Aromatic (ortho to SO₃⁻), Aromatic (ortho to OCH₃), Methyl | Aromatic (ortho to SO₃⁻), Aromatic (ortho to OCH₂), Methylene, Methyl | Aromatic (ortho to SO₃⁻), Aromatic (ortho to OCH), Methine, Methyl | |
| ¹³C NMR | Chemical Shift (δ) | ~160, ~142, ~128, ~114, ~55 | ~159, ~142, ~128, ~115, ~64, ~15 | ~158, ~142, ~128, ~116, ~71, ~22 |
| (ppm) in D₂O | C-O, C-SO₃⁻, Ar-CH, Ar-CH, O-CH₃ | C-O, C-SO₃⁻, Ar-CH, Ar-CH, O-CH₂, CH₃ | C-O, C-SO₃⁻, Ar-CH, Ar-CH, O-CH, CH₃ | |
| FTIR | Wavenumber (cm⁻¹) | ~1250 (C-O), ~1180 & ~1030 (S=O), ~3050 (Ar C-H), ~2950 (Aliph. C-H) | ~1250 (C-O), ~1180 & ~1030 (S=O), ~3050 (Ar C-H), ~2980 (Aliph. C-H) | ~1250 (C-O), ~1180 & ~1030 (S=O), ~3050 (Ar C-H), ~2980 (Aliph. C-H) |
| Mass Spec. | [M-Na]⁻ (m/z) | 187.01 | 201.03 | 215.04 |
| (ESI Negative) | C₇H₇O₄S⁻ | C₈H₉O₄S⁻ | C₉H₁₁O₄S⁻ |
Note: The presented NMR and FTIR data are based on predicted values and typical ranges for the respective functional groups. Experimental values may vary based on solvent, concentration, and instrument parameters. The mass spectrometry data represents the exact mass of the anionic species.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh 10-20 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the sodium 4-alkoxybenzenesulfonate salt.
-
Dissolve the sample in 0.6-0.8 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Reference the spectra to the residual water peak in D₂O or an internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Apply pressure using the ATR's pressure arm.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a mixture of methanol and water.
-
If necessary, add a small amount of a volatile acid or base to aid in ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of a mass spectrometer at a flow rate of 5-20 µL/min.
-
Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-Na]⁻.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns.
-
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a synthesized 4-alkoxybenzenesulfonate.
Caption: A logical workflow for the synthesis, purification, and structural validation of 4-alkoxybenzenesulfonates.
comparative study of protecting groups: 4-isopropoxybenzenesulfonyl vs Boc vs Fmoc
A Comparative Analysis of Amine Protecting Groups: 4-Isopropoxybenzenesulfonyl (iPobs) vs. Boc vs. Fmoc
In the realm of organic synthesis, particularly in the intricate process of peptide and drug development, the selection of an appropriate protecting group for amines is a critical decision that dictates the efficiency, yield, and purity of the final product. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups have long been the workhorses of solid-phase peptide synthesis (SPPS), each with a well-defined set of properties and applications. This guide provides a comprehensive comparison of the performance of Boc and Fmoc, and introduces the 4-isopropoxybenzenesulfonyl (iPobs) group, a representative of the arenesulfonyl family, to highlight the diversity of available protective strategies.
Introduction to the Protecting Groups
Boc (tert-Butyloxycarbonyl): A cornerstone of early peptide synthesis, the Boc group is an acid-labile protecting group.[] Its removal under acidic conditions, typically with trifluoroacetic acid (TFA), forms the basis of the Boc/Bzl (benzyl) protection strategy in SPPS.
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile protecting group, and its introduction revolutionized peptide synthesis.[2] Cleavage with a mild base, commonly piperidine, allows for an orthogonal protection strategy with acid-labile side-chain protecting groups (Fmoc/tBu), which has become the predominant method in modern SPPS.[2][3]
iPobs (4-Isopropoxybenzenesulfonyl): The iPobs group belongs to the arenesulfonyl class of protecting groups. Arenesulfonamides are known for their high stability. While not as commonly employed as a temporary Nα-protecting group in iterative peptide synthesis due to their robustness, they serve as important protecting groups for the side chains of amino acids like arginine (as Pbf and Pmc) and find applications where high stability is required. The specific properties of the iPobs group as a readily cleavable Nα-protecting group are not as extensively documented in the context of routine peptide synthesis as those of Boc and Fmoc.
Comparative Data
The following table summarizes the key characteristics of the Boc, Fmoc, and a general overview of arenesulfonyl groups, representing the class to which iPobs belongs.
| Characteristic | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | 4-Isopropoxybenzenesulfonyl (iPobs) (as an Arenesulfonyl) |
| Protecting Group Type | Carbamate | Carbamate | Sulfonamide |
| Lability | Acid-labile | Base-labile | Generally stable to acid and base; cleavable under specific reductive or strong acid conditions. |
| Deprotection Reagent | Trifluoroacetic Acid (TFA)[] | 20% Piperidine in DMF[2] | Reductive cleavage (e.g., Mg/MeOH)[4] or strong acids (e.g., HBr/AcOH). |
| Orthogonality | Orthogonal to base-labile and hydrogenolysis-cleavable groups. | Orthogonal to acid-labile (e.g., tBu, Trt) and hydrogenolysis-cleavable groups.[2] | Potentially orthogonal to both acid- and base-labile groups due to its high stability. |
| Monitoring | No direct real-time monitoring of deprotection. | UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time monitoring of deprotection.[2] | No standard method for real-time monitoring. |
| Side Reactions | Repetitive acid treatment can lead to degradation of sensitive residues. Formation of t-butyl cations can cause alkylation of sensitive residues (e.g., Met, Trp). | Base-catalyzed side reactions such as aspartimide formation and diketopiperazine formation at the dipeptide stage. | Sulfonamides are generally very stable, minimizing side reactions under many conditions. |
| Typical Application | Solid-phase peptide synthesis (Boc/Bzl strategy), solution-phase synthesis.[] | Solid-phase peptide synthesis (Fmoc/tBu strategy), synthesis of sensitive and modified peptides.[2] | Primarily as "permanent" side-chain protection (e.g., Pbf for Arg). Use as a temporary Nα-group is less common. |
Experimental Protocols
Boc Protection and Deprotection
Protection of an Amino Acid (General Protocol):
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as sodium hydroxide or triethylamine to maintain a basic pH.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the mixture with a mild acid (e.g., citric acid) and extract the Boc-protected amino acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Boc Deprotection in SPPS:
-
Swell the Boc-protected peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.
-
Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM.
-
Wash the resin thoroughly with DCM to remove excess reagents.
Fmoc Protection and Deprotection
Protection of an Amino Acid (General Protocol):
-
Dissolve the amino acid in a mixture of aqueous sodium carbonate and dioxane.
-
Add a solution of Fmoc-chloride (Fmoc-Cl) or Fmoc-O-succinimide (Fmoc-OSu) in dioxane dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Acidify the reaction mixture with dilute HCl and extract the Fmoc-protected amino acid with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Fmoc Deprotection in SPPS:
-
Swell the Fmoc-protected peptide-resin in dimethylformamide (DMF).
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin extensively with DMF to remove the dibenzofulvene-piperidine adduct and excess piperidine.
4-Isopropoxybenzenesulfonyl (iPobs) Protection and Deprotection
Protection of an Amine (General Protocol for Arenesulfonamides):
-
Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or pyridine.
-
Add 4-isopropoxybenzenesulfonyl chloride (iPobs-Cl) (1.0-1.2 equivalents) and a base (e.g., triethylamine or pyridine) to the solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, water, and brine, then dry and concentrate to obtain the sulfonamide.
Deprotection of an Arenesulfonamide (General Methods):
-
Reductive Cleavage: Treat the sulfonamide with magnesium turnings in anhydrous methanol under sonication.[4]
-
Strong Acid Cleavage: Reflux the sulfonamide in a mixture of hydrobromic acid and acetic acid.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of solid-phase peptide synthesis using the Boc and Fmoc strategies, and a general scheme for the protection and deprotection using a sulfonyl chloride like iPobs-Cl.
References
A Comparative Guide to the Kinetic Performance of 4-Isopropoxybenzenesulfonyl Chloride and Alternative Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of 4-isopropoxybenzenesulfonyl chloride and other common sulfonylating agents. The selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters, which are core moieties in a multitude of therapeutic agents. Understanding the kinetic behavior of these reagents is paramount for optimizing reaction outcomes, controlling impurity profiles, and scaling up synthetic processes. This document offers a data-driven comparison and detailed experimental protocols to aid in the rational selection of sulfonylating agents.
Comparative Kinetic Data of Sulfonyl Chlorides
The following table summarizes the first-order rate constants for the solvolysis of benzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride in water. This data serves as a baseline for understanding the impact of an electron-donating group on the reaction rate.
| Compound | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| Benzenesulfonyl Chloride | 25.0 | 3.13 x 10⁻³ | [1] |
| 4-Methoxybenzenesulfonyl Chloride | 25.0 | Not specified |
Note: While a direct rate constant for 4-methoxybenzenesulfonyl chloride at 25.0 °C was not found, studies on the solvolysis of a series of 4-X-benzenesulfonyl chlorides indicate that electron-donating groups like methoxy decrease the rate of solvolysis compared to the unsubstituted benzenesulfonyl chloride.[2] This is because the electron-donating group reduces the electrophilicity of the sulfonyl sulfur, making it less susceptible to nucleophilic attack.
Based on the principles of physical organic chemistry, the isopropoxy group is also an electron-donating group, similar to the methoxy group. Therefore, it is expected that this compound will exhibit a slower rate of solvolysis compared to the unsubstituted benzenesulfonyl chloride. The relative rates of solvolysis for a series of 4-alkoxybenzenesulfonyl chlorides would be expected to be similar, with minor differences arising from the inductive and steric effects of the alkyl portion of the alkoxy group.
Experimental Protocols
A robust and widely used method for determining the rates of solvolysis of sulfonyl chlorides is the conductometric method.[3] This technique is particularly suitable as the reaction produces hydrochloric acid, leading to a measurable change in the conductivity of the solution over time.
Kinetic Analysis of Sulfonyl Chloride Solvolysis by Conductometry
Objective: To determine the first-order rate constant for the solvolysis of a sulfonyl chloride in a given solvent system.
Materials:
-
Sulfonyl chloride (e.g., this compound)
-
High-purity solvent (e.g., deionized water, ethanol-water mixtures)
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Data acquisition system (computer with appropriate software)
Procedure:
-
Solvent Preparation: Prepare the desired solvent system (e.g., 80% ethanol/20% water v/v) and place it in the constant temperature water bath to equilibrate to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Conductivity Cell Setup: Place a known volume of the temperature-equilibrated solvent into the conductivity cell. The cell should also be maintained at the reaction temperature.
-
Initiation of Reaction: Prepare a concentrated stock solution of the sulfonyl chloride in a non-reactive, volatile solvent (e.g., dry acetonitrile). Inject a small, precise volume of the sulfonyl chloride stock solution into the solvent in the conductivity cell with vigorous stirring to ensure rapid mixing. The final concentration of the sulfonyl chloride should be low (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure first-order kinetics.[1]
-
Data Acquisition: Immediately start recording the conductivity of the solution as a function of time. Data points should be collected at regular intervals until the reaction is complete (i.e., the conductivity reaches a stable value).
-
Data Analysis: The first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final conductivity (G∞) and the conductivity at time t (Gt) against time. The slope of this plot will be equal to -k.
ln(G∞ - Gt) = -kt + ln(G∞ - G₀)
Where G₀ is the initial conductivity.
Visualizations
Experimental Workflow for Kinetic Study
Caption: Experimental workflow for the kinetic analysis of sulfonyl chloride solvolysis.
Substituent Effects on Reactivity
Caption: Influence of substituents on the reactivity of benzenesulfonyl chlorides.
References
- 1. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Assessing the Purity of Synthesized 4-Isopropoxybenzenesulfonamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical step following the synthesis of any new chemical entity. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-isopropoxybenzenesulfonamide, presenting supporting experimental data and detailed protocols for key techniques.
Comparison with Alternative Solubilizing Agents
4-Isopropoxybenzenesulfonamide and its analogs are often investigated for their properties as hydrotropes or solubilizing agents in pharmaceutical formulations. Therefore, its purity is paramount to ensure the safety and efficacy of potential drug products. Below is a comparison of the typical purity levels of a closely related compound, sodium 4-isopropylbenzenesulfonate, with other common hydrotropes. This data provides a benchmark for the purity that should be targeted in the synthesis of new sulfonamide derivatives.
| Hydrotrope | Chemical Formula | Molecular Weight ( g/mol ) | Typical Purity (%) | Common Impurities |
| Sodium 4-isopropylbenzenesulfonate | C₉H₁₁NaO₃S | 222.24 | ≥ 98% | Isomers (2- and 3-isopropylbenzenesulfonate), Isopropylbenzene, Sodium sulfate |
| Sodium Benzoate | C₇H₅NaO₂ | 144.10 | ≥ 99% | Benzoic acid, Chlorinated compounds, Heavy metals |
| Sodium Salicylate | C₇H₅NaO₃ | 160.10 | ≥ 99.5% | Salicylic acid, Phenol, Sulfates, Chlorides |
| Sodium Citrate | Na₃C₆H₅O₇ | 258.06 (anhydrous) | ≥ 99% | Oxalates, Tartrates, Heavy metals |
| Urea | CH₄N₂O | 60.06 | ≥ 99.5% | Biuret, Ammonia, Heavy metals |
| Nicotinamide | C₆H₆N₂O | 122.12 | ≥ 99.5% | Nicotinic acid, Related substances |
Key Analytical Techniques for Purity Assessment
Several analytical techniques are employed to determine the purity of synthesized sulfonamides. The choice of method depends on the specific requirements of the analysis, including the need for quantification, identification of impurities, and throughput.
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Retention time, peak area (% purity), detection of impurities. | High sensitivity, excellent quantitative capability, robust and reproducible. | Requires reference standards for absolute quantification, potential for co-elution of impurities. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Retention factor (Rf), qualitative detection of impurities. | Simple, rapid, and cost-effective for reaction monitoring. | Less sensitive and not quantitative compared to HPLC. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, structural elucidation of impurities. | High sensitivity and specificity, provides structural information. | Typically coupled with a separation technique (e.g., LC-MS, GC-MS) for complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation of the desired compound and impurities. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity than chromatographic methods, can be complex to interpret for mixtures. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible purity data.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purity assessment of a synthesized benzenesulfonamide derivative by HPLC.
1. Materials and Reagents:
-
Synthesized 4-isopropoxybenzenesulfonamide
-
Reference standard of 4-isopropoxybenzenesulfonamide (if available)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
2. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Standard system with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 20.1 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 4-isopropoxybenzenesulfonamide and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the synthesized compound is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Thin-Layer Chromatography (TLC)
This protocol provides a basic method for the qualitative assessment of purity.
1. Materials and Reagents:
-
Synthesized 4-isopropoxybenzenesulfonamide
-
TLC plates (e.g., silica gel 60 F254)
-
Appropriate solvent system (e.g., ethyl acetate/hexane mixture)
-
Developing chamber
-
UV lamp (254 nm)
2. Procedure:
-
Dissolve a small amount of the synthesized compound in a suitable solvent.
-
Spot the solution onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing the solvent system.
-
Allow the solvent to ascend the plate until it is near the top.
-
Remove the plate and allow it to dry.
-
Visualize the spots under a UV lamp. The presence of multiple spots indicates the presence of impurities.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for assessing the purity of a synthesized compound and the relationship between different analytical techniques.
Safety Operating Guide
Proper Disposal of 4-Isopropoxybenzenesulfonyl Chloride: A Comprehensive Guide
This document provides essential safety and logistical information for the proper disposal of 4-isopropoxybenzenesulfonyl chloride, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safety and regulatory compliance.
Immediate Safety and Hazard Information
Before handling or disposing of this compound, it is critical to be aware of its hazards. This substance is corrosive and water-reactive.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Protective clothing to prevent skin contact.
-
Chemical safety goggles and a face shield for eye and face protection.[1][2][3][4]
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[2][3][5][6]
-
Irritant: Causes skin, eye, and respiratory irritation.[1][4]
-
Water-Reactive: Contact with water or moisture can liberate toxic and corrosive gases, such as hydrogen chloride and sulfur oxides.[5][7][8]
-
Toxic: Harmful if swallowed, inhaled, or in contact with skin.[4]
Spill Management Protocol
In the event of a spill, immediate and proper containment is crucial to prevent exposure and environmental contamination.
Methodology:
-
Evacuate: Clear all non-essential personnel from the immediate spill area.[7][9]
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.[1][9][10]
-
Contain: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, vermiculite, or earth.[7][10][11] Do not use combustible materials like sawdust, and do not use water. [7][10][11]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[1][7][10][11]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., as recommended by your institution's safety office), followed by soap and water, ensuring all cleaning materials are also collected as hazardous waste.
-
Report: Inform your laboratory supervisor and Environmental Health & Safety (EHS) office about the spill, regardless of size.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and nature of the waste. Bulk quantities must be disposed of as hazardous waste, while minor residual amounts may be neutralized by trained personnel.
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[9]
-
Waste Segregation: This compound is a halogenated organic substance and should be collected in a designated "Halogenated Organic Waste" container to avoid cross-contamination and potentially higher disposal costs.[9]
-
Container and Labeling: Ensure the waste is stored in its original container or a compatible, tightly sealed hazardous waste container.[9] The label must clearly identify the contents as "Hazardous Waste: this compound" and include hazard pictograms for "Corrosive" and "Water-Reactive".[9]
-
Storage: Store the sealed container in a cool, dry, well-ventilated area, away from incompatible materials, particularly water and bases.
-
Arrange Disposal: Contact your institution's EHS office to arrange for pickup and disposal by an approved hazardous waste contractor.[1][2]
This procedure should only be performed by trained personnel in a controlled laboratory setting for small, residual amounts of the chemical (e.g., rinsing of reaction flasks).
Experimental Protocol:
-
Preparation: In a chemical fume hood, place a large glass beaker containing a 5-10% aqueous solution of sodium bicarbonate in an ice bath.[9][10] The amount of base should be in significant molar excess relative to the estimated amount of sulfonyl chloride. Begin vigorous stirring.
-
Slow Addition: Using a dropping funnel or pipette, add the solution containing residual this compound to the cold, stirred basic solution dropwise .[9][10]
-
CAUTION: The reaction is exothermic and releases gas. The addition rate must be carefully controlled to prevent excessive foaming, splashing, or a rapid temperature increase. Never add the base to the sulfonyl chloride. [10]
-
-
Reaction Completion: Once the addition is complete, allow the mixture to stir in the ice bath for at least 60 minutes to ensure the reaction is complete.[9]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Use pH paper or a calibrated pH meter to confirm the solution is neutral or slightly basic (pH 7-9).[9] If the solution is still acidic, cautiously add more base.
-
Final Disposal: Transfer the neutralized aqueous solution to a designated "Aqueous Hazardous Waste" container for disposal through your institution's EHS office.[9]
Chemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| UN Number | UN3261 | [2] |
| Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. (this compound) | [2] |
| Hazard Class | 8 (Corrosive) | [2][7] |
| Packing Group | II | [2] |
| Molecular Formula | C₉H₁₁ClO₃S | [2] |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen chloride, Sulfur oxides | [1][8][12][13] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Isopropoxybenzenesulfonyl chloride
For Immediate Reference: Treat 4-Isopropoxybenzenesulfonyl chloride as a corrosive solid.[1] Proper handling and disposal require strict adherence to safety protocols to prevent severe skin burns and eye damage.[1] All operations should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][3][4]
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield.[2][5] | Protects against splashes of the corrosive solid and potential fumes. A face shield alone is not adequate protection.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] | Prevents severe skin burns upon direct contact. |
| Body Protection | Chemical-resistant lab coat or apron.[5][7][8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling and disposal steps must be performed in a certified chemical fume hood.[2][3][4] | Prevents inhalation of dust or corrosive vapors. |
Operational Plan: Step-by-Step Handling
Adherence to a strict operational workflow is crucial for safety. All handling of this compound should occur within a chemical fume hood to mitigate exposure risks.[2][3]
-
Preparation : Before handling, ensure that an emergency shower and eyewash station are readily accessible.[6] Prepare all necessary equipment and reagents within the fume hood.
-
Handling : Carefully weigh and transfer the solid reagent, avoiding the creation of dust. Use appropriate tools to minimize contact.
-
Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, separate from incompatible materials.[9][10]
-
Transport : When moving the chemical, always use a protective bottle carrier.[6]
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is critical to laboratory and environmental safety. Sulfonyl chlorides can react with water, so direct disposal down the drain is prohibited.[4][11]
-
Bulk Quantities : Unused or waste this compound must be disposed of as hazardous waste.[3] The container should be tightly sealed and clearly labeled with the chemical name and associated hazards.
-
Residual Quantities (e.g., from cleaning glassware) : Small amounts of the chemical can be neutralized before disposal. This should be performed in a fume hood.
-
Prepare a container with a basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide, in an ice bath to manage the exothermic reaction.[3]
-
Slowly and carefully add the residual sulfonyl chloride to the basic solution with constant stirring.[3]
-
Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local regulations.[3]
-
-
Contaminated Materials : Any materials used to clean up spills or contaminated with the chemical must be treated as hazardous waste and disposed of in a sealed, labeled container.[3][12]
Emergency Procedures
In the event of an emergency, immediate and correct action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[6][13] Flush the affected skin with copious amounts of water for at least 15 minutes.[1][6] Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.[1][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Small Spill | Alert others in the area.[12] Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[3] Scoop the material into a designated hazardous waste container and decontaminate the area.[12][14] |
| Large Spill | Evacuate the area immediately and alert emergency personnel.[12][13] |
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. safeti.com [safeti.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 7. sc.edu [sc.edu]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
